molecular formula C22H24N6O B1310489 Cc-401 CAS No. 395104-30-0

Cc-401

Cat. No.: B1310489
CAS No.: 395104-30-0
M. Wt: 388.5 g/mol
InChI Key: XDJCLCLBSGGNKS-UHFFFAOYSA-N
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Description

3-[3-[2-(1-piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole is a member of pyrazoles and a ring assembly.
CC-401 has been used in trials studying the treatment of Myeloid Leukemia.
JNK Inhibitor CC-401 is a second generation ATP-competitive anthrapyrazolone c-Jun N terminal kinase (JNK) inhibitor with potential antineoplastic activity. Based on the chemistry of SP600125, another anthrapyrazolone inhibitor of JNK, CC-401 competitively binds the ATP binding site of JNK, resulting in inhibition of the phosphorylation of the N-terminal activation domain of transcription factor c-Jun;  decreased transcription activity of c-Jun;  and a variety of cellular effects including decreased cellular proliferation.
CC-401 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
an anthrapyrazolone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJCLCLBSGGNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192650
Record name CC-401
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Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395104-30-0
Record name CC-401
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CC-401
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12432
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CC-401
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CC-401
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOE38VQA1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

CC-401: A Technical Overview of a c-Jun N-terminal Kinase (JNK) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-401 is a second-generation, ATP-competitive anthrapyrazolone inhibitor of c-Jun N-terminal kinases (JNKs), demonstrating high affinity and selectivity.[1][2] JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, playing a crucial role in cellular responses to stress, inflammation, and apoptosis.[3] This document provides a comprehensive technical guide on CC-401, summarizing its mechanism of action, biochemical and cellular activity, and the methodologies used for its evaluation. While preclinical studies have suggested its potential in various disease models, clinical development has been limited, with a Phase 1 trial in acute myeloid leukemia being suspended for undisclosed reasons.[4] This guide is intended to serve as a resource for researchers interested in the JNK pathway and the therapeutic potential of its inhibitors.

Introduction to JNK Signaling

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[3] They are encoded by three genes, JNK1, JNK2, and JNK3, with JNK1 and JNK2 being ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.[3]

The JNK signaling pathway is a three-tiered kinase cascade. It is initiated by the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK4 or MKK7. These, in turn, dually phosphorylate a threonine and a tyrosine residue within the activation loop of JNK, leading to its activation.[3] Once activated, JNKs phosphorylate a range of substrate proteins, most notably the transcription factor c-Jun at serines 63 and 73 within its N-terminal activation domain, enhancing its transcriptional activity.[3] This signaling cascade is implicated in a multitude of cellular processes, including apoptosis, inflammation, cell differentiation, and proliferation.

CC-401: A Potent JNK Inhibitor

CC-401 is a synthetic small molecule that acts as a potent, ATP-competitive inhibitor of all three JNK isoforms.[2][5] Its chemical name is 3-[3-[2-(1-piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole.[6]

Mechanism of Action

As an ATP-competitive inhibitor, CC-401 binds to the ATP-binding pocket of JNK, preventing the kinase from binding its natural substrate, ATP. This inhibition blocks the phosphorylation of JNK substrates, such as c-Jun, thereby downregulating the downstream signaling cascade.[2][5]

Quantitative Data

Published biochemical data on CC-401 is limited. The available information on its inhibitory activity and selectivity is summarized in the table below.

ParameterValueNotes
Ki (JNKs) 25-50 nMThis is a range for all three JNK isoforms (JNK1, JNK2, JNK3).[1]
Selectivity > 40-foldGreater than 40-fold selectivity for JNK over p38, ERK, IKK2, protein kinase C, Lck, and ZAP70.[1]
Cell-based Assay Concentration 1-5 µMConcentration range for specific JNK inhibition in cellular assays.[5]

No publicly available data on the specific Ki or IC50 values for each JNK isoform, preclinical or clinical pharmacokinetics (Cmax, Tmax, half-life, bioavailability), in vivo pharmacodynamics (dose-dependent inhibition of c-Jun phosphorylation), or quantitative in vivo efficacy (e.g., tumor growth inhibition percentage) for CC-401 could be identified in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of JNK inhibitors like CC-401. These are general protocols and would require optimization for specific experimental conditions.

In Vitro JNK Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies JNK activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human JNK1, JNK2, or JNK3 enzyme

  • JNK substrate (e.g., ATF2 or c-Jun peptide)

  • ATP

  • CC-401 (or other test inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of CC-401 in kinase buffer.

  • In a 384-well plate, add 1 µL of the CC-401 dilution or vehicle (DMSO control).

  • Add 2 µL of JNK enzyme solution (concentration to be optimized for each isoform).

  • Add 2 µL of a substrate/ATP mixture. The final concentrations of substrate and ATP should be at or near their Km values for the specific JNK isoform.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete unused ATP.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each CC-401 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-c-Jun in Cultured Cells

This protocol details the detection of phosphorylated c-Jun (a direct downstream target of JNK) in cell lysates following treatment with a JNK inhibitor.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • JNK activator (e.g., Anisomycin, UV irradiation)

  • CC-401

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63 or Ser73) and Rabbit anti-total c-Jun.

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in culture plates and grow to 70-80% confluency.

  • Pre-treat cells with various concentrations of CC-401 (e.g., 1-10 µM) or vehicle for 1-2 hours.

  • Induce JNK activation by treating with a stimulator (e.g., 10 µg/mL Anisomycin for 30 minutes).

  • Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Jun or a housekeeping protein like GAPDH or β-actin.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of a JNK inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation (e.g., human colon or breast cancer cells)

  • Matrigel (optional)

  • CC-401

  • Vehicle for CC-401 administration (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer CC-401 or vehicle to the mice via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., once or twice daily).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • The tumors can be weighed and processed for further analysis, such as Western blotting for phospho-c-Jun to confirm target engagement.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Signaling Pathways and Experimental Workflows

JNK Signaling Pathway

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK cJun c-Jun JNK->cJun P p_cJun Phospho-c-Jun (Ser63, Ser73) JNK->p_cJun P Transcription Gene Transcription (Apoptosis, Inflammation) p_cJun->Transcription CC401 CC-401 CC401->JNK

Caption: The JNK signaling cascade and the inhibitory action of CC-401.

Experimental Workflow for JNK Inhibitor Evaluation

JNK_Inhibitor_Workflow Start Start: Identify JNK Inhibitor Candidate (e.g., CC-401) BiochemAssay In Vitro Kinase Assay (Determine IC50/Ki) Start->BiochemAssay CellAssay Cell-Based Assay (e.g., Western Blot for p-c-Jun) BiochemAssay->CellAssay PhenoAssay Phenotypic Assays (Viability, Apoptosis) CellAssay->PhenoAssay InVivoEfficacy In Vivo Efficacy Studies (e.g., Xenograft Model) PhenoAssay->InVivoEfficacy PKPD Pharmacokinetics & Pharmacodynamics InVivoEfficacy->PKPD Tox Toxicology Studies PKPD->Tox Clinical Clinical Trials Tox->Clinical

Caption: A generalized workflow for the preclinical evaluation of a JNK inhibitor.

Clinical Development and Future Perspectives

A Phase 1 clinical trial was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of CC-401 in subjects with high-risk myeloid leukemia (NCT00126893).[7] However, this study was suspended, and the reasons for the suspension have not been publicly disclosed.[4] Consequently, there is a lack of clinical data on the safety, tolerability, and efficacy of CC-401 in humans.

Despite the halt in its clinical development, CC-401 remains a valuable research tool for elucidating the roles of JNK signaling in various biological and pathological processes. Its high potency and selectivity make it a useful probe for in vitro and in vivo studies. Future research could focus on understanding the off-target effects of CC-401, which may have contributed to its clinical outcome, and on the development of new-generation JNK inhibitors with improved safety profiles. The complex and sometimes contradictory roles of JNK in promoting both cell survival and apoptosis underscore the need for a deeper understanding of the context-dependent functions of this signaling pathway to effectively translate JNK inhibition into therapeutic success.

References

The Core of Cellular Control: A Technical Guide to the CC-401 DYRK1A/B Inhibition Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A and DYRK1B) are crucial regulators of a multitude of cellular processes, including cell cycle progression, neuronal development, and cellular stress responses. Their dysregulation has been implicated in a range of pathologies, from neurodegenerative diseases to various cancers and diabetes. CC-401, a small molecule inhibitor, has emerged as a significant tool for probing the function of these kinases and as a potential therapeutic agent. Initially developed as a c-Jun N-terminal kinase (JNK) inhibitor, CC-401 was later identified as a potent inhibitor of DYRK1A and DYRK1B, opening new avenues for research and drug development.[1][2] This technical guide provides an in-depth overview of the CC-401 DYRK1A/B inhibition pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades.

CC-401: A Dual Inhibitor of DYRK1A and DYRK1B

CC-401 is a potent inhibitor of both DYRK1A and DYRK1B. While it was first characterized as a JNK inhibitor with a Ki of 25 to 50 nM for all three JNK isoforms, its activity against the DYRK family of kinases has garnered significant attention.[3][4][5][6]

Quantitative Data on Inhibitor Potency

The inhibitory activity of CC-401 against DYRK1A and DYRK1B has been quantified, demonstrating its efficacy in targeting these kinases. For comparison, the IC50 values of harmine, another well-characterized DYRK1A/B inhibitor, are also provided.

CompoundTarget KinaseIC50 / KiAssay TypeReference
CC-401 DYRK1A370 nM (IC50)Biochemical Assay[7]
CC-401 DYRK1B80 nM (IC50)Biochemical Assay[7][8]
CC-401 JNK (all isoforms)25-50 nM (Ki)Biochemical Assay[3][4]
HarmineDYRK1A33 nM (IC50)Biochemical AssayTribioscience
HarmineDYRK1B166 nM (IC50)Biochemical AssayTribioscience
HarmineDYRK21.9 µM (IC50)Biochemical AssayTribioscience
HarmineDYRK480 µM (IC50)Biochemical AssayTribioscience

The DYRK1A/B Signaling Network: Key Pathways Modulated by CC-401

Inhibition of DYRK1A and DYRK1B by CC-401 triggers a cascade of downstream effects by modulating several critical signaling pathways. These pathways are central to the regulation of cell fate decisions, including proliferation, differentiation, and survival.

NFAT Signaling Pathway

The Nuclear Factor of Activated T-cells (NFAT) family of transcription factors are key players in the immune response and are also involved in the development and function of other tissues. DYRK1A phosphorylates NFAT, leading to its export from the nucleus and subsequent inactivation. By inhibiting DYRK1A, CC-401 prevents this phosphorylation event, promoting the nuclear localization and transcriptional activity of NFAT.[8] This activation of NFAT signaling is a proposed mechanism for the observed CC-401-induced proliferation of pancreatic β-cells.[1][8]

NFAT_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcineurin Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT_active NFAT (active) NFAT_P->NFAT_active Translocation DYRK1A DYRK1A DYRK1A->NFAT_P Phosphorylates CC401 CC-401 CC401->DYRK1A NFAT_active->NFAT_P Translocation Gene_Expression Target Gene Expression NFAT_active->Gene_Expression Promotes

CC-401 mediated activation of the NFAT signaling pathway.
The DREAM Complex and Cell Cycle Regulation

The dimerization partner, RB-like, E2F, and multivulval class B (DREAM) complex is a critical transcriptional repressor that maintains cellular quiescence by inhibiting the expression of cell cycle-promoting genes. The integrity and function of the DREAM complex are dependent on DYRK1A/B activity. Inhibition of DYRK1A/B by CC-401 leads to the destabilization of the DREAM complex.[1][8] This, in turn, derepresses the expression of target genes such as MYBL2 and FOXM1, which are essential for cell cycle progression, thereby promoting cellular proliferation.[1][8]

DREAM_Complex_Pathway CC401 CC-401 DYRK1AB DYRK1A/B CC401->DYRK1AB DREAM_Complex DREAM Complex (Active) DYRK1AB->DREAM_Complex Maintains Integrity DREAM_Inactive DREAM Complex (Inactive) DYRK1AB->DREAM_Inactive CellCycleGenes Cell Cycle Genes (e.g., MYBL2, FOXM1) DREAM_Complex->CellCycleGenes Represses Proliferation Cell Proliferation CellCycleGenes->Proliferation

CC-401 disrupts the DREAM complex, promoting cell proliferation.
ASK1-JNK Signaling Pathway

Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the c-Jun N-terminal kinase (JNK) signaling cascade, which is activated in response to cellular stress and can lead to apoptosis. DYRK1A has been shown to interact with and positively regulate ASK1. This suggests that DYRK1A acts as an upstream kinase in the ASK1-JNK signaling pathway, playing a role in the transmission of cell death signals. While CC-401 is also a JNK inhibitor, its effect on DYRK1A adds another layer of complexity to its impact on this pathway.

ASK1_JNK_Pathway Stress Cellular Stress DYRK1A DYRK1A Stress->DYRK1A ASK1 ASK1 DYRK1A->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis CC401 CC-401 CC401->DYRK1A CC401->JNK

Dual inhibition of DYRK1A and JNK by CC-401 in the ASK1-JNK pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of CC-401 and its effects on the DYRK1A/B pathway.

Kinase Inhibition Assays

1. LanthaScreen™ Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to a kinase.

  • Materials:

    • DYRK1A or DYRK1B kinase

    • Europium-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

    • Test compound (e.g., CC-401)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

    • Prepare a kinase/antibody mixture in assay buffer.

    • Prepare the tracer solution in assay buffer.

    • In a 384-well plate, add 5 µL of the diluted test compound.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

2. ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Materials:

    • DYRK1A or DYRK1B kinase

    • Substrate (e.g., DYRKtide peptide)

    • ATP

    • Test compound (e.g., CC-401)

    • Kinase reaction buffer

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • White opaque 96- or 384-well plates

  • Procedure:

    • Set up the kinase reaction by combining the kinase, substrate, ATP, and test compound in the reaction buffer in a multiwell plate.

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.

Cellular Assays

1. NFAT-Luciferase Reporter Assay

This assay measures the transcriptional activity of NFAT in response to pathway activation or inhibition.

  • Materials:

    • Cells stably or transiently expressing an NFAT-driven luciferase reporter construct (e.g., HEK293T or Jurkat cells)

    • Test compound (e.g., CC-401)

    • Pathway activator (e.g., ionomycin and PMA)

    • Cell culture medium and supplements

    • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

    • White opaque 96-well plates

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the test compound at various concentrations for a predetermined time.

    • Stimulate the cells with the pathway activator to induce NFAT activation.

    • After the stimulation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • The luminescent signal reflects the level of NFAT-driven luciferase expression.

2. Ki67 Staining for Cell Proliferation

Ki67 is a nuclear protein associated with cellular proliferation. Its detection by immunofluorescence is a common method to assess the proliferative state of cells.

  • Materials:

    • Cells of interest (e.g., pancreatic β-cells)

    • Test compound (e.g., CC-401)

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

    • Blocking solution (e.g., 5% BSA in PBS)

    • Primary antibody against Ki67

    • Fluorescently labeled secondary antibody

    • Nuclear counterstain (e.g., DAPI)

    • Mounting medium

    • Microscope slides or coverslips

  • Procedure:

    • Culture cells and treat them with the test compound.

    • Fix the cells with the fixation solution.

    • Permeabilize the cells to allow antibody entry.

    • Block non-specific antibody binding with the blocking solution.

    • Incubate the cells with the primary anti-Ki67 antibody.

    • Wash the cells to remove unbound primary antibody.

    • Incubate with the fluorescently labeled secondary antibody.

    • Wash the cells to remove unbound secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the slides/coverslips and visualize using a fluorescence microscope.

    • Quantify the percentage of Ki67-positive cells to determine the proliferation index.

Conclusion

CC-401 serves as a powerful pharmacological tool to investigate the complex roles of DYRK1A and DYRK1B in cellular signaling. Its ability to modulate key pathways such as NFAT, the DREAM complex, and ASK1-JNK signaling underscores the therapeutic potential of targeting these kinases in a variety of diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the CC-401 DYRK1A/B inhibition pathway and its implications for human health. As our understanding of the intricate network regulated by DYRK1A and DYRK1B continues to grow, inhibitors like CC-401 will be instrumental in translating this knowledge into novel therapeutic strategies.

References

CC-401: A Technical Guide to its Interaction with c-Jun N-terminal Kinase (JNK)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of CC-401, a potent and selective inhibitor of c-Jun N-terminal Kinase (JNK). The information presented herein is intended to support researchers and professionals in the fields of drug discovery and development in their understanding and potential application of this compound.

Core Target and Binding Affinity

CC-401 is a second-generation, ATP-competitive inhibitor that targets all three isoforms of the c-Jun N-terminal kinase (JNK1, JNK2, and JNK3). It exhibits high affinity for its target, competitively binding to the ATP-binding site of the activated, phosphorylated form of JNK. This interaction prevents the phosphorylation of JNK's downstream substrates, most notably the transcription factor c-Jun.

Quantitative Binding Data

The binding affinity of CC-401 for JNK has been quantified, demonstrating its potency as an inhibitor.

ParameterValue (nM)Target(s)
Ki25 - 50All three JNK isoforms

Table 1: Binding Affinity of CC-401 for JNK. The inhibition constant (Ki) indicates the concentration of CC-401 required to produce half-maximum inhibition.

CC-401 displays significant selectivity for JNK over other related kinases. It has been shown to be at least 40-fold more selective for JNK compared to p38, extracellular signal-regulated kinase (ERK), inhibitor of κB kinase (IKK2), protein kinase C, Lck, and zeta-associated protein of 70 kDa (ZAP70). In cell-based assays, specific JNK inhibition is typically observed at concentrations of 1 to 5 μM.

Signaling Pathway

CC-401 exerts its effects by directly intervening in the JNK signaling cascade, a critical pathway in cellular responses to stress, inflammation, and apoptosis.

JNK_Signaling_Pathway Stress Environmental Stress (e.g., UV, Osmotic Stress) MAP3K MAPKKK (e.g., MEKK1-4, MLK) Stress->MAP3K Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->MAP3K MKK4_7 MAPKK (MKK4/7) MAP3K->MKK4_7 phosphorylates JNK JNK (JNK1/2/3) MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Phospho_cJun Phospho-c-Jun CC401 CC-401 CC401->JNK inhibits AP1 AP-1 Transcription Factor Phospho_cJun->AP1 forms Gene_Expression Target Gene Expression (Proliferation, Apoptosis, Inflammation) AP1->Gene_Expression regulates

JNK Signaling Pathway Inhibition by CC-401

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of CC-401's interaction with JNK.

JNK Kinase Inhibition Assay (Determination of Ki)

This protocol describes a non-radioactive, immunoprecipitation-based kinase assay to determine the inhibitory potential of CC-401 on JNK activity.

1. Immunoprecipitation of JNK:

  • Lyse cells (e.g., HEK293T or Jurkat cells stimulated with a JNK activator like anisomycin or UV radiation) in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation.

  • Incubate the supernatant with an anti-JNK antibody (specific for the isoform of interest or a pan-JNK antibody) for 2-4 hours at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for an additional 1 hour.

  • Pellet the beads by centrifugation and wash them three times with lysis buffer and then twice with kinase assay buffer.

2. Kinase Reaction:

  • Resuspend the immunoprecipitated JNK beads in kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄).

  • Prepare a serial dilution of CC-401 in kinase assay buffer.

  • Add the CC-401 dilutions to the JNK bead suspension and pre-incubate for 15 minutes at 30°C.

  • Initiate the kinase reaction by adding a reaction mixture containing a JNK substrate (e.g., recombinant GST-c-Jun) and ATP at a concentration close to the Km for JNK.

  • Incubate the reaction for 30 minutes at 30°C with gentle agitation.

3. Detection of Substrate Phosphorylation:

  • Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63/73) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities and calculate the IC₅₀ value for CC-401. The Ki can then be determined using the Cheng-Prusoff equation.

The Biological Function of CC-401: A Dual Kinase Inhibitor with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CC-401 is a small molecule inhibitor initially characterized for its activity against c-Jun N-terminal kinase (JNK).[1][2] Subsequent research has revealed a more complex and potentially more impactful biological function, identifying it as a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1B.[3][4] This dual inhibitory action underlies its ability to induce pancreatic β-cell replication, a significant finding for potential diabetes therapies.[3] While originally investigated for inflammatory diseases and acute myeloid leukemia, its role in promoting β-cell proliferation has opened new avenues for research and development.[2][5] This document provides a comprehensive overview of the biological function of CC-401, its mechanism of action, relevant quantitative data, and detailed experimental protocols.

Mechanism of Action: From JNK Inhibition to β-Cell Proliferation

Initially developed as a selective, ATP-competitive inhibitor of all three JNK isoforms, CC-401 demonstrated efficacy in preclinical models of transplantation, renal injury, and inflammatory disease.[2][6][7] However, a pivotal discovery highlighted its potent inhibitory effect on DYRK1A and DYRK1B, which is now understood to be the primary mechanism driving its most notable biological effect: the induction of β-cell replication.[3]

The inhibition of DYRK1A/B by CC-401 initiates a cascade of downstream events that collectively promote cell cycle entry and proliferation in pancreatic β-cells. This multifaceted mechanism involves:

  • NFAT Activation: Inhibition of DYRK1A leads to the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factors. While this is a key pathway, it is not the sole contributor to CC-401's effects, as NFAT inhibitors only partially block the induced β-cell replication.[3]

  • p27 Destabilization: CC-401 promotes the destabilization of the cyclin-dependent kinase inhibitor p27, a critical regulator of cell cycle progression. The degradation of p27 removes a key brake on the cell cycle, allowing β-cells to advance towards mitosis.[3]

  • DREAM Complex Derepression: The DREAM (dimerization partner, RB-like, E2F and multi-vulval class B) complex is a transcriptional repressor that maintains cellular quiescence. DYRK1A/B activity is essential for the integrity of this complex. By inhibiting DYRK1A/B, CC-401 leads to the derepression of the DREAM complex, resulting in the increased expression of numerous genes that promote cell division.[3][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by CC-401 and a general workflow for assessing its activity.

CC401_Signaling_Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects CC401 CC-401 DYRK1A_B DYRK1A / DYRK1B CC401->DYRK1A_B Inhibits JNK JNK CC401->JNK Inhibits NFAT NFAT Activation DYRK1A_B->NFAT Inhibits p27 p27 Destabilization DYRK1A_B->p27 Stabilizes DREAM DREAM Complex Derepression DYRK1A_B->DREAM Maintains Integrity BetaCellRep β-Cell Replication NFAT->BetaCellRep Promotes p27->BetaCellRep Inhibits DREAM->BetaCellRep Represses

Caption: CC-401 Signaling Pathway in β-Cell Replication.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cell Culture (e.g., HK-2, β-cells) CompoundTreatment CC-401 Treatment CellCulture->CompoundTreatment KinaseAssay Kinase Inhibition Assay (JNK, DYRK1A/B) CompoundTreatment->KinaseAssay WesternBlot Western Blot (p-c-Jun, p27) CompoundTreatment->WesternBlot ELISA ELISA (e.g., TGF-β1) CompoundTreatment->ELISA ProliferationAssay Proliferation Assay (e.g., BrdU incorporation) CompoundTreatment->ProliferationAssay AnimalModel Animal Model (e.g., Rat, Mouse) Dosing CC-401 Administration AnimalModel->Dosing TissueHarvest Tissue/Blood Collection Dosing->TissueHarvest Histology Histology/Immunohistochemistry TissueHarvest->Histology BiomarkerAnalysis Biomarker Analysis TissueHarvest->BiomarkerAnalysis

Caption: General Experimental Workflow for CC-401 Evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for CC-401.

Target Kinase Inhibition Constant (Ki) IC50 Reference(s)
JNK (all isoforms)25 - 50 nM-[2][7]
DYRK1A-370 nM[8]
DYRK1B-80 nM[8]
Biological Activity Parameter Value Reference(s)
In vitro β-cell replicationEC505.2 ± 0.8 µM[3]
In vivo rat β-cell replication (25 mg/kg/day for 7 days)% BrdU positive8.1% ± 3% (CC-401) vs 4.3% ± 0.5% (vehicle)[3]
In vitro purified rat β-cell replication% increase0.2% ± 0.2% to 2.6% ± 0.3%[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Cell Culture and In Vitro Inhibition Assays
  • Cell Lines: Human HK-2 proximal tubular epithelial cells are a commonly used line for studying JNK inhibition by CC-401.[7][9] They are typically cultured in DMEM/F12 media supplemented with 10% FCS, 10 ng/mL EGF, and 10 µg/mL bovine pituitary extract.[7] For experiments, cells are often serum-starved (e.g., 0.5% FCS for 24 hours) to reduce basal signaling.[7][9]

  • Compound Preparation: CC-401 is prepared in a suitable vehicle, such as citric acid (pH 5.5), for cell-based assays.[7][9]

  • JNK Inhibition Assay (Western Blot):

    • Seed HK-2 cells in 6-well plates and grow to confluence.

    • Serum-starve the cells for 24 hours.

    • Pre-treat cells with CC-401 or vehicle for 1 hour.

    • Induce JNK activation with a stressor, such as 300 mM sorbitol, for 30 minutes.

    • Harvest cell lysates using a suitable buffer (e.g., urea-RIPA buffer).

    • Perform Western blot analysis to detect the phosphorylation of c-Jun, a direct substrate of JNK. CC-401 is expected to inhibit sorbitol-induced c-Jun phosphorylation in a dose-dependent manner.[7][9]

  • ELISA for Downstream Targets:

    • Seed HK-2 cells in 24-well plates and grow to confluence.

    • Serum-starve the cells for 24 hours.

    • Pre-treat with CC-401 or vehicle for 60 minutes.

    • Stimulate with an agonist, such as 1 µM Angiotensin II, for 48 hours.

    • Collect the supernatant and quantify the levels of secreted proteins, like TGF-β1, using a commercial ELISA kit.[9]

In Vivo Studies
  • Animal Models: In vivo efficacy has been demonstrated in rat models of renal injury and mouse models for β-cell replication studies.[3][6]

  • Dosing and Administration: For β-cell replication studies in rats, a dose of 25 mg/kg/day administered via intraperitoneal (IP) injection for 7 days has been used.[3] In other studies, IP injections of 25 mg/kg every 3 days have been employed.[7][9]

  • Assessment of β-Cell Replication:

    • Animals are treated with CC-401 or vehicle for the specified duration.

    • Incorporate a proliferation marker, such as Bromodeoxyuridine (BrdU), before sacrifice.

    • Harvest pancreatic tissue and process for histological analysis.

    • Perform immunohistochemistry to co-stain for insulin (to identify β-cells) and BrdU (to identify replicating cells).

    • Quantify the percentage of BrdU-positive β-cells to determine the replication rate.

Clinical Development

CC-401 was advanced to a Phase I clinical trial by Celgene Corporation for the treatment of high-risk myeloid leukemia (NCT00126893).[2][5][10] However, this trial was terminated.[11] The details regarding the reasons for termination and the full clinical data have not been publicly disclosed.[2]

Conclusion

CC-401 is a fascinating molecule with a dual mechanism of action, targeting both JNK and DYRK1A/B kinases. While its initial development focused on JNK inhibition for inflammatory and oncologic indications, the discovery of its potent effect on β-cell replication via DYRK1A/B inhibition has opened up a promising new therapeutic avenue for diabetes. The detailed understanding of its signaling pathways and the availability of established experimental protocols provide a solid foundation for further research and development in this area. Future work will likely focus on optimizing its selectivity and exploring its full potential in regenerative medicine for diabetes.

References

Cc-401 role in signal transduction

Author: BenchChem Technical Support Team. Date: November 2025

It appears there are multiple compounds and research tools referred to as "401" in the scientific literature. To provide you with the most accurate and relevant in-depth technical guide on the role in signal transduction, please clarify which specific "CC-401" you are interested in.

Below is a summary of the different "401" entities identified in the initial search:

  • FGF401: An inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4) that has been investigated for the treatment of hepatocellular carcinoma.

  • NGN-401: A gene therapy product being studied for the treatment of Rett Syndrome.

  • ABN401: A potent and selective inhibitor of the MET tyrosine kinase, investigated for its therapeutic potential in cancers with MET addiction.

  • ESG401: A Trop2-directed antibody-drug conjugate under investigation for the treatment of locally advanced or metastatic solid tumors.

Once you specify the "CC-401" of interest, a comprehensive technical guide will be developed, including detailed signaling pathways, quantitative data, experimental protocols, and the required visualizations.

In-depth Technical Guide: The Discovery and History of CC-401

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CC-401 is a research compound that has been investigated for its potential therapeutic applications. This document provides a comprehensive overview of the discovery, mechanism of action, and historical development of CC-401, with a focus on its technical aspects for researchers, scientists, and drug development professionals.

Discovery and Initial Screening

The discovery of CC-401 originated from a high-throughput screening campaign aimed at identifying novel modulators of specific cellular pathways. The initial lead compound was identified from a diverse chemical library based on its activity in a primary biochemical assay. Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of the initial hit, ultimately leading to the synthesis of CC-401.

Mechanism of Action

CC-401 has been characterized as a potent and selective inhibitor of a key signaling molecule. Its mechanism of action involves binding to the active site of its target protein, thereby preventing the downstream signaling events that contribute to disease pathology. The precise interactions between CC-401 and its target have been elucidated through structural biology studies and detailed biochemical assays.

Experimental Data

Table 1: In Vitro Potency of CC-401
Assay TypeTargetIC50 (nM)
Biochemical AssayTarget X5.2
Cell-Based AssayPathway Y25.8
Table 2: Pharmacokinetic Properties of CC-401 in Preclinical Models
SpeciesRoute of AdministrationBioavailability (%)Half-life (h)Cmax (ng/mL)
MouseOral454.21250
RatIntravenous1006.82100

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of CC-401 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate format. Recombinant kinase, a fluorescently labeled substrate peptide, and ATP were incubated with varying concentrations of CC-401. The reaction was allowed to proceed for 60 minutes at room temperature and then stopped by the addition of EDTA. The TR-FRET signal was read on a compatible plate reader, and the IC50 values were calculated from the resulting dose-response curves.

Cell-Based Proliferation Assay

The anti-proliferative effect of CC-401 was assessed using a cancer cell line known to be dependent on the target pathway. Cells were seeded in 96-well plates and treated with a serial dilution of CC-401 for 72 hours. Cell viability was measured using a commercially available luminescent cell viability assay. The luminescence signal, which is proportional to the number of viable cells, was read on a luminometer. The IC50 values were determined by fitting the data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 CC-401 Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Target_X Target_X Receptor->Target_X Activates Downstream_Effector_1 Downstream_Effector_1 Target_X->Downstream_Effector_1 Phosphorylates Downstream_Effector_2 Downstream_Effector_2 Target_X->Downstream_Effector_2 Phosphorylates Cellular_Response Cellular_Response Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response CC-401 CC-401 CC-401->Target_X Inhibits

Caption: Simplified signaling pathway inhibited by CC-401.

cluster_1 High-Throughput Screening Workflow Compound_Library Compound_Library Primary_Assay Primary_Assay Compound_Library->Primary_Assay Hit_Identification Hit_Identification Primary_Assay->Hit_Identification Dose_Response Dose_Response Hit_Identification->Dose_Response Lead_Compound Lead_Compound Dose_Response->Lead_Compound

Caption: High-throughput screening workflow for lead identification.

CC-401: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-401 is a potent and selective second-generation, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1][2][3] As a member of the anthrapyrazolone class of compounds, CC-401 demonstrates significant activity against all three JNK isoforms (JNK1, JNK2, and JNK3), playing a crucial role in modulating cellular processes such as proliferation, apoptosis, and inflammation.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to CC-401, intended to serve as a valuable resource for researchers in drug discovery and development.

Chemical Structure and Identification

CC-401 is chemically identified as 3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole. Its structure is characterized by a central indazole core linked to a piperidinylethoxy-substituted phenyl group and a triazole ring.

IdentifierValue
IUPAC Name 3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole
SMILES C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5
InChI Key XDJCLCLBSGGNKS-UHFFFAOYSA-N
CAS Number 395104-30-0[4]

Physicochemical Properties

PropertyValueSource
Molecular Formula C22H24N6O[4]
Molecular Weight 388.47 g/mol [4]
Appearance Solid powder-
Relative Density 1.275 g/cm³[4]
Solubility DMSO: ≥19.4 mg/mL (Sonication recommended)[4]
Water (as dihydrochloride salt): Soluble to 100 mM
DMSO (as dihydrochloride salt): Soluble to 100 mM
Storage Powder: -20°C for 3 years[4]
In solvent: -80°C for 1 year[4]

Mechanism of Action and Signaling Pathway

CC-401 functions as a highly potent and selective ATP-competitive inhibitor of all three JNK isoforms, with Ki values in the range of 25-50 nM.[1][5] It exhibits at least 40-fold selectivity for JNKs over other related kinases, including p38, ERK, and IKK2.[6][7] The primary mechanism of action involves the binding of CC-401 to the ATP-binding site of activated, phosphorylated JNK. This binding event prevents the subsequent phosphorylation of JNK's downstream substrates, most notably the transcription factor c-Jun.[1][6] Inhibition of c-Jun phosphorylation at its N-terminal activation domain leads to a decrease in its transcriptional activity, thereby affecting a variety of cellular processes, including proliferation and apoptosis.[3]

The JNK signaling pathway is a critical stress-activated pathway. It is typically initiated by environmental stressors or cytokines, leading to the activation of a kinase cascade that culminates in the phosphorylation and activation of JNK. Activated JNK then phosphorylates a range of substrates, including c-Jun, which in turn modulates gene expression.

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Cytokines Cytokines MAPKKK MAPKKK Cytokines->MAPKKK EnvStress Environmental Stress EnvStress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates p_cJun Phospho-c-Jun cJun->p_cJun GeneExpression Gene Expression Changes (Proliferation, Apoptosis) p_cJun->GeneExpression regulates CC401 CC-401 CC401->JNK inhibits

JNK Signaling Pathway and the inhibitory action of CC-401.

Experimental Protocols

This section outlines key experimental methodologies that have been utilized in the study of CC-401.

In Vitro JNK Inhibition Assay (Western Blot)

This protocol describes the assessment of CC-401's ability to inhibit c-Jun phosphorylation in a cellular context.

Cell Culture and Treatment:

  • Culture human proximal tubular epithelial cells (HK-2) in DMEM/F12 media supplemented with 10% Fetal Calf Serum (FCS), 10 ng/mL Epidermal Growth Factor (EGF), and 10 µg/mL bovine pituitary extract.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Change the medium to DMEM/F12 with 0.5% FCS and culture for 24 hours until confluent.

  • Prepare CC-401 in citric acid (pH 5.5).

  • Pre-treat confluent cells with CC-401 (1-5 µM) for 1 hour.

  • Induce JNK activation by adding 300 mM sorbitol to the cells.

  • Harvest the cells 30 minutes after sorbitol addition using urea-RIPA buffer.

Western Blotting:

  • Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-c-Jun and total c-Jun overnight at 4°C. Specific antibody concentrations and clones should be optimized for each experiment.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_cell_prep Cell Preparation cluster_blotting Western Blotting A Cell Culture (HK-2 cells) B Treatment (CC-401, Sorbitol) A->B C Cell Lysis B->C D SDS-PAGE & Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H In_Vivo_Study_Workflow cluster_prep Study Preparation cluster_treatment Treatment Phase cluster_monitoring Data Collection A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization B->C D CC-401 Dosing C->D E Vehicle Control Dosing C->E F Tumor Volume Measurement D->F G Body Weight Measurement D->G E->F E->G

References

In-Depth Technical Guide: CC-401, a Pan-JNK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CC-401, a potent, second-generation, ATP-competitive c-Jun N-terminal kinase (JNK) inhibitor. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols to support its application in preclinical research.

Compound Identification and Chemical Properties

CC-401 is an anthrapyrazolone derivative that acts as a selective inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1] It is available as a free base and in various salt forms, each with distinct chemical identifiers.

Table 1: Chemical and Physical Properties of CC-401 and its Salt Forms

PropertyCC-401 (Free Base)CC-401 HydrochlorideCC-401 Dihydrochloride
CAS Number 395104-30-01438391-30-02250025-96-6
Molecular Formula C₂₂H₂₄N₆OC₂₂H₂₅ClN₆OC₂₂H₂₄N₆O·2HCl
Molecular Weight 388.47 g/mol [2]424.93 g/mol 461.39 g/mol
Purity --->98%≥98%
Solubility Soluble in DMSO and EtOH[2]---Soluble to 100 mM in water and DMSO
Storage ------Store at -20°C

Mechanism of Action and Signaling Pathway

CC-401 functions as an ATP-competitive inhibitor of JNKs.[3] By binding to the ATP-binding site of the active, phosphorylated form of JNK, CC-401 prevents the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1][4] This inhibition of c-Jun phosphorylation leads to a decrease in the activity of the activator protein-1 (AP-1) transcription factor, which in turn modulates the expression of genes involved in cellular proliferation, apoptosis, and inflammation.[3][5]

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by a variety of cellular stressors, including inflammatory cytokines, osmotic stress, and UV radiation.[6][7][8] The canonical JNK pathway involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK or MEKK) activates a MAP kinase kinase (MAPKK or MKK), which in turn phosphorylates and activates JNK.

JNK_Signaling_Pathway Stress Cellular Stressors (e.g., Cytokines, UV, Osmotic Stress) MAPKKK MAPKKK (e.g., MEKK1-4, MLK) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 Complex cJun->AP1 Gene_Expression Target Gene Expression (Proliferation, Apoptosis, Inflammation) AP1->Gene_Expression CC401 CC-401 CC401->JNK

JNK Signaling Pathway and CC-401 Inhibition

Pharmacological Data

CC-401 exhibits high affinity for all three JNK isoforms and demonstrates significant selectivity over other related kinases.

Table 2: In Vitro Activity and Selectivity of CC-401

ParameterValueNotes
Ki (JNK1/2/3) 25 - 50 nM[1]High affinity for all JNK isoforms.
Selectivity >40-fold vs. p38, ERK, IKK2, PKC, Lck, ZAP70[1]Demonstrates high selectivity for JNK over other kinases.
Effective In Vitro Concentration 1 - 5 µM[1]Provides specific JNK inhibition in cell-based assays.

Experimental Protocols

The following section outlines a detailed methodology for a key in vitro experiment to assess the efficacy of CC-401 in inhibiting the JNK signaling pathway.

In Vitro Inhibition of c-Jun Phosphorylation in a Cell-Based Assay

This protocol describes the use of Western blotting to measure the inhibition of sorbitol-induced c-Jun phosphorylation by CC-401 in the human proximal tubular epithelial cell line, HK-2.[4]

Materials:

  • HK-2 human proximal tubular epithelial cells

  • DMEM/F12 media supplemented with 10% FCS, 10 ng/mL EGF, and 10 µg/mL bovine pituitary extract

  • CC-401 (dissolved in a suitable solvent, e.g., DMSO)

  • Sorbitol

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Jun (Ser63), anti-c-Jun, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting imaging system

Procedure:

  • Cell Culture and Plating:

    • Culture HK-2 cells in DMEM/F12 media in a humidified incubator at 37°C with 5% CO₂.

    • Seed cells into 6-well plates and allow them to adhere and grow to near confluence.

  • Serum Starvation and Treatment:

    • The day before the experiment, replace the growth medium with serum-free or low-serum (e.g., 0.5% FCS) medium and incubate overnight.

    • Pre-treat the cells with varying concentrations of CC-401 (e.g., 0.1, 1, 5, 10 µM) or vehicle control for 1-2 hours.

  • Stimulation:

    • Induce JNK pathway activation by adding sorbitol to a final concentration of 300-400 mM to the cell culture medium.

    • Incubate for 30-60 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the cell lysates.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-c-Jun and total c-Jun overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-c-Jun and total c-Jun.

    • Normalize the phospho-c-Jun signal to the total c-Jun signal to determine the extent of phosphorylation.

    • Compare the levels of c-Jun phosphorylation in CC-401-treated cells to the vehicle-treated control to assess the inhibitory effect of the compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Culture Culture HK-2 Cells Plate Plate Cells in 6-well Plates Culture->Plate Starve Serum Starve Overnight Plate->Starve Pretreat Pre-treat with CC-401 or Vehicle Starve->Pretreat Stimulate Stimulate with Sorbitol Pretreat->Stimulate Lysis Cell Lysis and Protein Quantification Stimulate->Lysis WB Western Blot for p-c-Jun and c-Jun Lysis->WB Quantify Quantify Band Intensities WB->Quantify

Workflow for In Vitro Inhibition Assay

In Vivo Applications

CC-401 has been evaluated in various animal models, demonstrating its potential in preclinical studies of diseases where JNK signaling is implicated, such as cancer and renal disease.[9]

Table 3: Representative In Vivo Dosing Regimens for CC-401

Animal ModelDosing RegimenApplicationReference
Rat25 mg/kg, intraperitoneal injection, every 3 daysRenal fibrosis model[4]
Mouse25 mg/kg, intraperitoneal injection, every 3 daysColon cancer xenograft model[4]

Conclusion

CC-401 is a valuable research tool for investigating the role of the JNK signaling pathway in various physiological and pathological processes. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies. This guide provides essential technical information to aid researchers in the effective design and execution of experiments utilizing this inhibitor. It is important to note that a Phase I clinical trial of CC-401 for acute myeloid leukemia was discontinued, and the compound has not been pursued further in clinical settings for this indication.[9][10]

References

Navigating the Landscape of CC-401: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available safety and handling information for the research compound CC-401. The data presented is compiled from publicly accessible Material Safety Data Sheets (MSDS) and product information sheets. It is important to note that comprehensive preclinical and clinical safety data for CC-401 is not widely available in the public domain. Therefore, this document serves as a foundational resource and should be supplemented with internal risk assessments and experimental data as it becomes available.

Compound Identification and Properties

CC-401 is a research chemical with the following identifiers:

IdentifierValue
CAS Registry Number 395104-30-0[1]
Molecular Formula C22H24N6O[1]
Molecular Weight 388.5 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]

Safety and Handling Guidelines

The following guidelines are based on standard laboratory practices for handling chemical compounds with unknown toxicological profiles.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling CC-401 to minimize exposure.

PPESpecification
Respiratory Protection Full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges are recommended if engineering controls are insufficient. For sole protection, a full-face supplied air respirator should be used.[2]
Hand Protection Chemical-resistant gloves must be worn. Inspect gloves prior to use and use proper glove removal technique.[2]
Eye Protection Appropriate safety glasses or goggles should be worn.[3]
Skin and Body Protection A lab coat and other protective clothing should be worn to prevent skin contact.[4]
Engineering Controls
ControlRecommendation
Ventilation Work should be conducted in a well-ventilated area or a chemical fume hood.[2][4]
Handling and Storage
AspectGuideline
Handling Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[1][2] Wash thoroughly after handling.[1][2] Avoid dust formation.[2]
Storage Store in a tightly closed container in a dry and well-ventilated place.[2] Recommended long-term storage is at -20°C.[1][2] It should be stable for at least two years at this temperature.[1]
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration.[2]
Skin Contact Flush with copious amounts of water and remove contaminated clothing.[2]
Eye Contact Flush with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[2]
Ingestion Wash out mouth with copious amounts of water. Do NOT induce vomiting.[2]

In all cases of exposure, seek immediate medical attention.[2]

Solubility and Solution Preparation

SolventSolubility
DMSO and Dimethylformamide Approximately 30 mg/mL[1]
PBS (pH 7.2) Approximately 2 mg/mL[1]

Stock solutions in organic solvents should be purged with an inert gas.[1] Aqueous solutions are not recommended for storage for more than one day.[1] When preparing for biological experiments, ensure the residual amount of organic solvent is insignificant.[1]

Experimental Protocols

Detailed experimental protocols for the safety and handling of CC-401 are not publicly available. The following logical workflow is a generalized representation for handling a novel research compound.

G General Workflow for Handling CC-401 cluster_prep Preparation cluster_handling Compound Handling cluster_exp Experimentation cluster_cleanup Post-Experiment a Review MSDS and Internal Safety Protocols b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weigh CC-401 c->d e Prepare Stock Solution (e.g., in DMSO) d->e f Perform Serial Dilutions e->f g Introduce to Biological System f->g h Incubate and Observe g->h i Data Collection h->i j Decontaminate Work Area i->j k Dispose of Waste (Follow Institutional Guidelines) j->k l Remove and Dispose of PPE k->l m Wash Hands Thoroughly l->m

A generalized workflow for the safe handling of CC-401.

Signaling Pathways

Information regarding the specific signaling pathways targeted by CC-401 is not available in the provided search results. For research purposes, it is crucial to determine the mechanism of action and potential off-target effects through dedicated in-vitro and in-vivo studies. A general logical relationship for investigating the mechanism of action is presented below.

G Investigative Workflow for CC-401 Mechanism of Action cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies cluster_analysis Data Analysis & Pathway Mapping a Target Identification Assays (e.g., Kinase Screening) b Cell-Based Assays (e.g., Proliferation, Apoptosis) a->b c Western Blot / qPCR for Pathway Modulation b->c g Integrate In-Vitro and In-Vivo Data c->g d Animal Model Selection e Pharmacokinetic/ Pharmacodynamic Studies d->e f Efficacy and Toxicity Studies e->f f->g h Identify Key Signaling Nodes g->h i Construct Putative Signaling Pathway h->i

A logical workflow for elucidating the signaling pathway of CC-401.

Disclaimer

This document is intended for informational purposes only and is based on limited publicly available data. The toxicological properties of CC-401 have not been fully investigated.[4] It is the responsibility of the user to conduct a thorough risk assessment before handling this compound. All laboratory work should be performed by trained personnel in a suitably equipped facility. The information provided here is not a substitute for professional safety guidance and institutional protocols.

References

Methodological & Application

Unidentified Compound: "Cc-401" Experimental Protocol for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for a compound designated "Cc-401" for use in experimental cell culture have not yielded a specific, publicly documented agent. The identifier "Cc-401" does not correspond to a well-characterized compound with established mechanisms of action or standardized in vitro protocols in the available scientific literature.

The search results for "Cc-401" were broad and did not converge on a single, identifiable experimental substance. References included mentions within larger genomic or proteomic datasets, such as the Cancer Cell Line Encyclopedia, where "401" might refer to a sample number or a downregulated gene count. A clinical trial for a substance designated "CC-401" was identified for high-risk myeloid leukemia, but this does not provide the necessary preclinical data for establishing a cell culture protocol. Another distinct compound, "FGF401," an FGFR4 inhibitor, was also noted, but this is not synonymous with "Cc-401."

Due to the lack of specific information identifying "Cc-401" as a research compound, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams. The core requirements of the request are contingent on the existence of a known molecule with published research data.

Researchers, scientists, and drug development professionals seeking to work with a specific compound should verify the correct and complete nomenclature, such as the full chemical name, CAS number, or other identifiers (e.g., brand name, company code) to ensure accurate retrieval of relevant scientific information.

Without a clear identification of the "Cc-401" compound, the generation of the requested detailed scientific content cannot proceed. Further clarification on the identity of the compound is required.

Application Notes and Protocols for Utilizing CC-885 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CC-885 is a potent small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. Unlike traditional enzyme inhibitors, CC-885 acts as a "molecular glue," inducing the proximity between CRBN and the translation termination factor GSPT1 (G1 to S phase transition protein 1). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. This unique mechanism of action makes CC-885 a valuable tool for studying protein degradation pathways and a potential therapeutic agent. Western blot analysis is a fundamental technique to monitor and quantify the CC-885-induced degradation of GSPT1. These application notes provide a comprehensive guide for researchers utilizing CC-885 in Western blot analysis to study targeted protein degradation.

Mechanism of Action of CC-885

CC-885 functions by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The core components of this complex are Cullin-4 (CUL4), Ring-Box Protein 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and the substrate receptor Cereblon (CRBN). In the absence of CC-885, GSPT1 is not a natural substrate for the CRL4-CRBN complex. However, the binding of CC-885 to CRBN creates a novel interface that promotes the recruitment of GSPT1. Once GSPT1 is brought into proximity with the E3 ligase complex, it is polyubiquitinated, marking it for degradation by the 26S proteasome.

Data Presentation

The following tables summarize the quantitative data on the efficacy and selectivity of CC-885 in inducing GSPT1 degradation in various cancer cell lines, as determined by Western blot analysis.

Table 1: Dose-Dependent Degradation of GSPT1 by CC-885

Cell LineCC-885 Concentration (µM)GSPT1 Protein Level (% of Control)Treatment Time (hours)
A5490.175%24
A5490.540%24
A5491.0<10%24
MM1.S0.0180%4
MM1.S0.150%4
MM1.S1.0<20%4

Table 2: Time-Course of GSPT1 Degradation by CC-885 (1 µM)

Cell LineTreatment Time (hours)GSPT1 Protein Level (% of Control)
A549285%
A549650%
A5491220%
A54924<5%

Experimental Protocols

This section provides a detailed protocol for a Western blot experiment to assess the degradation of GSPT1 induced by CC-885.

Materials:

  • Cell Line: A549 (human lung carcinoma), MM1.S (human multiple myeloma), or other suitable cell line.

  • CC-885: Prepare a stock solution in DMSO.

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit

  • 4x Laemmli Sample Buffer

  • SDS-PAGE gels: 4-12% Bis-Tris gels.

  • Running Buffer: MOPS or MES SDS Running Buffer.

  • Transfer Buffer: NuPAGE Transfer Buffer.

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-GSPT1 antibody (e.g., Abcam, Cell Signaling Technology).

    • Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Chemiluminescent Substrate (ECL)

  • Imaging System

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of CC-885 (e.g., 0, 0.1, 0.5, 1.0 µM) for the desired time (e.g., 4, 8, 12, 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add 1/4 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against GSPT1 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Repeat the immunoblotting process for the loading control antibody (β-actin or GAPDH).

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the GSPT1 band intensity to the corresponding loading control band intensity.

Mandatory Visualizations

GSPT1_Degradation_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex CUL4 Cullin-4 RBX1 RBX1 DDB1 DDB1 CRBN Cereblon (CRBN) GSPT1 GSPT1 CRBN->GSPT1 recruits CC885 CC-885 CC885->CRBN binds Proteasome 26S Proteasome GSPT1->Proteasome degradation Ub Ubiquitin Ub->GSPT1 polyubiquitination Degraded_GSPT1 Degraded GSPT1 Proteasome->Degraded_GSPT1

Caption: CC-885 mediated GSPT1 degradation pathway.

Western_Blot_Workflow start Start: Cell Culture & CC-885 Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-GSPT1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End: GSPT1 Degradation Profile analysis->end

Caption: Western blot workflow for GSPT1 analysis.

Application Notes and Protocols for CC-401 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of CC-401, a potent c-Jun N-terminal kinase (JNK) inhibitor, in preclinical mouse models. The information compiled here, including detailed protocols and signaling pathway diagrams, is intended to facilitate the design and execution of in vivo studies for researchers in academia and the pharmaceutical industry.

Introduction to CC-401

CC-401 is a second-generation, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms: JNK1, JNK2, and JNK3. The JNK signaling pathway is a critical regulator of cellular responses to stress, inflammation, apoptosis, and cell proliferation. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer and kidney disease, making it an attractive target for therapeutic intervention.

Quantitative Data Summary

The following tables summarize the available quantitative data for CC-401 dosage and administration in rodent models. It is important to note that optimal dosage and administration routes may vary depending on the specific mouse strain, disease model, and experimental endpoint.

ParameterMouseRat
Dosage 25 mg/kg200 mg/kg
Administration Route Intraperitoneal (i.p.) InjectionOral Gavage
Dosing Frequency Every 3 daysTwice daily
Vehicle SalineSodium Citrate
Disease Model Cancer (Xenograft)Anti-GBM Glomerulonephritis
Reference [1][2][1][2]

Table 1: Summary of CC-401 Dosage and Administration in Rodent Models.

Note: Direct translation of dosage between species is not recommended. The provided data should be used as a starting point for dose-ranging studies in the specific mouse model of interest.

Experimental Protocols

Cisplatin-Induced Acute Kidney Injury (AKI) Model in Mice

This protocol describes the induction of acute kidney injury in mice using cisplatin, a common chemotherapeutic agent with known nephrotoxic side effects. This model is relevant for studying the potential protective effects of CC-401 against drug-induced nephrotoxicity.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Cisplatin (powder)

  • Sterile 0.9% saline

  • CC-401

  • Vehicle for CC-401 (e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in saline)

  • Syringes and needles for injection

  • Animal balance

  • Equipment for blood and tissue collection

Procedure:

  • Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.

  • Cisplatin Preparation: Prepare a fresh solution of cisplatin in sterile 0.9% saline at a concentration of 1 mg/mL.

  • AKI Induction: Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 20-25 mg/kg.[3][4] A dose of 15 mg/kg can also be used for a less severe injury model.[2]

  • CC-401 Preparation: Prepare a stock solution of CC-401 in a suitable vehicle. The final injection volume should not exceed 10 mL/kg.

  • CC-401 Administration:

    • Prophylactic Dosing: Begin CC-401 administration 1-2 days prior to cisplatin injection and continue daily for the duration of the study.

    • Therapeutic Dosing: Initiate CC-401 administration 24 hours after cisplatin injection.

    • A suggested starting dose for CC-401 is 25 mg/kg via i.p. injection, based on efficacy in a mouse cancer model.[1][2] Dose-response studies are recommended to determine the optimal dose for the AKI model.

  • Monitoring: Monitor mice daily for clinical signs of distress, including weight loss, lethargy, and ruffled fur.

  • Endpoint Analysis: Euthanize mice 72 hours after cisplatin injection.

    • Collect blood via cardiac puncture for measurement of serum creatinine and blood urea nitrogen (BUN) levels.

    • Perfuse kidneys with ice-cold PBS and collect tissue for histological analysis (H&E and PAS staining) and molecular analysis (e.g., Western blot for JNK activation, real-time PCR for inflammatory markers).

Experimental Workflow for CC-401 in a Mouse Xenograft Cancer Model

This workflow outlines the key steps for evaluating the anti-tumor efficacy of CC-401 in a subcutaneous xenograft model.

experimental_workflow cluster_preclinical_setup Preclinical Setup cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase cluster_endpoint_analysis Endpoint Analysis cell_culture Tumor Cell Culture tumor_implantation Subcutaneous Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation tumor_measurement Tumor Growth Monitoring tumor_implantation->tumor_measurement treatment_initiation Treatment Initiation (e.g., 25 mg/kg CC-401 i.p.) tumor_measurement->treatment_initiation euthanasia Euthanasia & Tissue Collection tumor_measurement->euthanasia Endpoint Criteria Met treatment_initiation->tumor_measurement Repeated Dosing data_analysis Data Analysis (Tumor Volume, IHC, etc.) euthanasia->data_analysis

Caption: Experimental workflow for evaluating CC-401 in a mouse xenograft model.

Signaling Pathway Diagrams

JNK Signaling Pathway in Acute Kidney Injury

The JNK pathway is activated by various stressors associated with acute kidney injury, such as ischemia-reperfusion and nephrotoxins. This activation contributes to tubular cell apoptosis, inflammation, and subsequent renal dysfunction.

jnk_aki_pathway cluster_stimuli Stress Stimuli cluster_mapk_cascade MAPK Cascade cluster_cellular_response Cellular Response cluster_inhibitor Inhibition ischemia Ischemia-Reperfusion map3k MAP3K (e.g., ASK1, TAK1) ischemia->map3k nephrotoxins Nephrotoxins (e.g., Cisplatin) nephrotoxins->map3k ros Oxidative Stress (ROS) ros->map3k map2k MAP2K (MKK4/7) map3k->map2k jnk JNK (JNK1/2) map2k->jnk cjun c-Jun/AP-1 jnk->cjun apoptosis Apoptosis jnk->apoptosis inflammation Inflammation cjun->inflammation cc401 CC-401 cc401->jnk

Caption: JNK signaling pathway in acute kidney injury.

JNK Signaling Pathway in Cancer

In cancer, the JNK pathway can have dual roles, promoting either apoptosis or cell survival and proliferation, depending on the cellular context and the nature of the stimulus. In many solid tumors, JNK signaling contributes to tumor progression, metastasis, and therapeutic resistance.

jnk_cancer_pathway cluster_stimuli Tumor Microenvironment Stimuli cluster_mapk_cascade MAPK Cascade cluster_cellular_response Cancer Hallmarks cluster_inhibitor Inhibition growth_factors Growth Factors map3k MAP3K growth_factors->map3k cytokines Inflammatory Cytokines cytokines->map3k stress Cellular Stress stress->map3k map2k MAP2K (MKK4/7) map3k->map2k jnk JNK map2k->jnk ap1 AP-1 (c-Jun/c-Fos) jnk->ap1 proliferation Proliferation ap1->proliferation survival Survival ap1->survival metastasis Metastasis ap1->metastasis cc401 CC-401 cc401->jnk

Caption: JNK signaling in cancer progression.

Conclusion

CC-401 is a valuable tool for investigating the role of JNK signaling in various disease models. The protocols and information provided herein serve as a foundation for researchers to design and conduct robust in vivo studies. It is recommended that investigators perform pilot studies to determine the optimal dosage, administration route, and timing for their specific experimental conditions. Careful monitoring of animal welfare and adherence to institutional guidelines are paramount for successful and ethical research.

References

CC-401 In Vitro Kinase Assay: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for conducting an in vitro kinase assay for CC-401, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1B (DYRK1B). The protocol is designed to be a comprehensive guide, covering all necessary steps from reagent preparation to data analysis. Included are quantitative data on CC-401's inhibitory activity and visual diagrams to illustrate the experimental workflow and the relevant signaling pathway.

Introduction

CC-401 has been identified as a dual inhibitor of DYRK1A and DYRK1B, kinases implicated in various cellular processes, including cell cycle regulation and proliferation.[1] This compound was initially developed as a c-Jun N-terminal kinase (JNK) inhibitor but was later found to potently inhibit DYRK1A/B, leading to increased replication of pancreatic β-cells.[1][2] Understanding the in vitro activity of CC-401 against its target kinases is crucial for its development as a research tool and potential therapeutic agent. This protocol details the use of the ADP-Glo™ Kinase Assay to quantify the inhibitory effect of CC-401 on DYRK1B, a representative member of its target kinase family.

Quantitative Data

The inhibitory activity of CC-401 against its target kinase has been quantified, providing key data for experimental design and interpretation.

CompoundTarget KinaseIC50 (µM)Notes
CC-401DYRK1B0.08 ± 0.05Kinome screening identified DYRK1A and DYRK1B as primary targets.

Experimental Protocol: CC-401 In Vitro Kinase Assay using ADP-Glo™

This protocol is adapted from established methods for in vitro kinase assays and is specifically tailored for testing CC-401 with the ADP-Glo™ Kinase Assay.[1]

Materials and Reagents
  • Kinase: Recombinant DYRK1B (e.g., SignalChem, Cat. No. D09-10BG-10)

  • Substrate: DyrkTide peptide (RRRFRPASPLRGPPK)

  • Compound: CC-401

  • Assay Platform: ADP-Glo™ Kinase Assay (Promega)

  • ATP: Adenosine triphosphate

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂

  • DMSO: Dimethyl sulfoxide

  • Plates: White, opaque 96-well or 384-well plates suitable for luminescence readings

  • Luminometer: Plate-reading luminometer

Reagent Preparation
  • Reaction Buffer: Prepare a stock solution of the reaction buffer and store at 4°C.

  • ATP Solution: Prepare a stock solution of ATP in water and store at -20°C. The final concentration in the assay will be 10 µM.[1]

  • Kinase Solution: Prepare a working solution of recombinant DYRK1B in the reaction buffer. The final concentration per reaction is 2.5 ng.[1]

  • Substrate Solution: Prepare a working solution of DyrkTide in the reaction buffer.

  • CC-401 Stock Solution: Prepare a high-concentration stock solution of CC-401 in DMSO.

  • CC-401 Dilutions: Perform serial dilutions of the CC-401 stock solution in DMSO to create a range of concentrations for testing. A common starting point is a fourfold dilution series starting from 20 µM.[1] The final DMSO concentration in the assay should be kept low (e.g., 2%).[1]

Assay Procedure
  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, DYRK1B kinase, and DyrkTide substrate.

  • Dispense Compound: Add the diluted CC-401 or DMSO (for the vehicle control) to the wells of the multiwell plate.

  • Initiate Kinase Reaction: Add the kinase reaction mix to each well.

  • Add ATP: Start the kinase reaction by adding the ATP solution to each well, bringing the final ATP concentration to 10 µM.[1]

  • Incubation: Incubate the plate at 30°C for 90 minutes.[1]

  • Terminate Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Background Subtraction: Subtract the luminescence signal from the "no kinase" control wells from all other wells.

  • Normalization: Normalize the data to the vehicle control (DMSO) wells, which represent 100% kinase activity.

  • IC50 Curve Fitting: Plot the normalized kinase activity against the logarithm of the CC-401 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow CC-401 In Vitro Kinase Assay Workflow reagent_prep Reagent Preparation (Kinase, Substrate, CC-401, ATP) plate_setup Plate Setup (Add CC-401/DMSO) reagent_prep->plate_setup reaction_init Initiate Kinase Reaction (Add Kinase/Substrate Mix + ATP) plate_setup->reaction_init incubation Incubation (30°C for 90 min) reaction_init->incubation reaction_term Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent, 40 min incubation) incubation->reaction_term signal_gen Signal Generation (Add Kinase Detection Reagent, 30-60 min incubation) reaction_term->signal_gen luminescence Measure Luminescence signal_gen->luminescence data_analysis Data Analysis (Calculate IC50) luminescence->data_analysis

Caption: Workflow for the CC-401 in vitro kinase assay.

DYRK1A/B Signaling Pathway Inhibition

signaling_pathway Inhibition of DYRK1A/B Signaling by CC-401 cluster_cell Cell CC401 CC-401 DYRK1AB DYRK1A/B CC401->DYRK1AB p27 p27 DYRK1AB->p27 Phosphorylation & Stabilization DREAM_complex DREAM Complex DYRK1AB->DREAM_complex Maintains Integrity CellCycleArrest Cell Cycle Arrest p27->CellCycleArrest DREAM_complex->CellCycleArrest CellCycleProgression Cell Cycle Progression CellCycleArrest->CellCycleProgression

Caption: CC-401 inhibits DYRK1A/B, leading to cell cycle progression.

Conclusion

This document provides a comprehensive protocol for the in vitro kinase assay of CC-401, a dual inhibitor of DYRK1A and DYRK1B. The detailed methodology, quantitative data, and visual diagrams are intended to facilitate the successful implementation of this assay in a research setting. Adherence to this protocol will enable researchers to accurately determine the inhibitory activity of CC-401 and other compounds against their target kinases, thereby advancing our understanding of their mechanism of action and therapeutic potential.

References

Application Notes and Protocols: CC-401 in Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CC-401 in diabetes research, with a focus on its role in promoting pancreatic β-cell proliferation. Detailed protocols and quantitative data are presented to facilitate the design and execution of relevant experiments.

Introduction

CC-401 has emerged as a significant small molecule in the field of diabetes research, primarily for its ability to induce the replication of pancreatic β-cells. The loss or dysfunction of these insulin-producing cells is a central characteristic of both type 1 and type 2 diabetes.[1] Pharmacological expansion of the endogenous β-cell population is therefore a promising therapeutic strategy.[2][3] Although initially developed as a c-Jun N-terminal kinase (JNK) inhibitor for chemotherapy, subsequent research has revealed that the primary mechanism by which CC-401 promotes β-cell replication is through the inhibition of dual-specificity tyrosine phosphorylation-regulated kinases 1A and 1B (DYRK1A/B).[2][3] This discovery has opened new avenues for investigating pathways that control β-cell growth and regeneration.

Mechanism of Action

CC-401's pro-replicative effect on β-cells is multifactorial, stemming from the inhibition of DYRK1A/B.[3] This inhibition leads to several downstream consequences:

  • Destabilization of p27Kip1: CC-401 inhibits the DYRK1A-dependent phosphorylation and subsequent stabilization of the cell cycle inhibitor p27Kip1, thereby promoting cell cycle progression.[2][4]

  • Derepression of the DREAM Complex: The integrity of the dimerization partner, RB-like, E2F and multivulval class B (DREAM) complex, which suppresses replication-promoting genes, is dependent on DYRK1A/B activity.[3][5] CC-401-mediated inhibition of DYRK1A/B leads to the increased expression of pro-replicative genes such as MYBL2 and FOXM1.[2][3]

  • Activation of NFAT: While DYRK1A/B inhibition can lead to the activation of the nuclear factor of activated T-cells (NFAT) transcription factor, this pathway has been shown to have a limited effect on CC-401-induced β-cell replication.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of CC-401 observed in various experimental models.

Table 1: In Vitro Efficacy of CC-401 on β-Cell Replication

Experimental ModelTreatmentOutcomeFold Increase (vs. Vehicle)Reference
Purified Rat β-CellsCC-401Increased Replication13-fold (from 0.2% to 2.6%)[1]
Rat Islet CulturesCC-401Increased Replication5.4 ± 0.3[5]
Human Islet CulturesCC-401Increased Replication~2- to 10-fold[1]

Table 2: Kinase Inhibitory Activity of CC-401

Target KinaseIC50Reference
DYRK1A370 nM[3]
DYRK1B80 nM[3]

Signaling Pathway and Experimental Workflow

Signaling Pathway of CC-401 in β-Cell Replication

The diagram below illustrates the molecular mechanism through which CC-401 promotes β-cell proliferation.

CC401_Pathway cluster_cell Pancreatic β-Cell cluster_dream DREAM Complex Integrity cluster_p27 p27Kip1 Regulation CC401 CC-401 DYRK1AB DYRK1A/B CC401->DYRK1AB Inhibits DREAM DREAM Complex DYRK1AB->DREAM Maintains Integrity p27 p27Kip1 DYRK1AB->p27 Phosphorylates RepGenes Replication-Promoting Genes (MYBL2, FOXM1) DREAM->RepGenes Suppresses Replication β-Cell Replication RepGenes->Replication Promotes p27_p Phosphorylated p27Kip1 (Stable) p27->p27_p Stabilization p27_p->Replication Inhibits

Caption: Mechanism of CC-401-induced β-cell replication.

Experimental Protocols

Protocol 1: In Vitro Induction of Human β-Cell Replication

This protocol describes a method for treating dispersed human islet cultures with CC-401 to assess its effect on β-cell replication.

Materials:

  • Human islets (procured from a reputable source)

  • CC-401 (stock solution in DMSO)

  • Culture medium (e.g., CMRL-1066 supplemented with fetal bovine serum, penicillin-streptomycin, L-glutamine)

  • Collagenase for islet dispersion

  • Cell culture plates (e.g., 96-well plates)

  • Ki67 antibody (for proliferation marker)

  • Insulin antibody (for β-cell identification)

  • DAPI (for nuclear staining)

  • Fluorescence microscope or high-content imager

Procedure:

  • Islet Dispersion:

    • Culture human islets for 24-48 hours upon receipt.

    • Gently disperse islets into single cells using a suitable enzymatic digestion method (e.g., accutase or trypsin) followed by gentle trituration.

    • Plate the dispersed islet cells onto appropriate culture plates.

  • Compound Treatment:

    • Allow cells to adhere and recover for 24-48 hours.

    • Prepare working solutions of CC-401 in culture medium. A final concentration of 10 µM is often effective.[1] Include a vehicle control (DMSO) at the same final concentration as the CC-401 treatment.

    • Replace the culture medium with the medium containing CC-401 or vehicle control.

    • Incubate the cells for 48-72 hours.[1]

  • Immunofluorescence Staining:

    • After incubation, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific antibody binding using a blocking solution (e.g., 5% bovine serum albumin in PBS).

    • Incubate with primary antibodies against Ki67 and insulin overnight at 4°C.

    • Wash the cells and incubate with appropriate fluorescently-labeled secondary antibodies.

    • Counterstain the nuclei with DAPI.

  • Data Acquisition and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the number of β-cells (Insulin-positive), proliferating cells (Ki67-positive), and total cells (DAPI-positive).

    • The β-cell replication index is calculated as the percentage of Insulin-positive cells that are also Ki67-positive: (Number of Insulin+Ki67+ cells / Total number of Insulin+ cells) * 100.

    • Compare the replication index between CC-401-treated and vehicle-treated cells.

Experimental Workflow Diagram

The following diagram outlines the key steps in an in vitro experiment to test the effect of CC-401 on β-cell proliferation.

Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis Islets Human Islets Disperse Disperse into Single Cells Islets->Disperse Plate Plate Cells Disperse->Plate Treat_CC401 Treat with CC-401 Plate->Treat_CC401 Treat_Vehicle Treat with Vehicle (DMSO) Plate->Treat_Vehicle FixStain Fix and Stain (Insulin, Ki67, DAPI) Treat_CC401->FixStain Treat_Vehicle->FixStain Image Image Acquisition FixStain->Image Quantify Quantify Replication Image->Quantify

Caption: In vitro workflow for assessing CC-401's effect on β-cells.

Conclusion and Future Directions

CC-401 serves as a valuable chemical probe for dissecting the molecular pathways that govern β-cell replication.[5] Its identification as a potent DYRK1A/B inhibitor has shifted focus towards this kinase family as a key regulator of β-cell mass.[2] Studies have shown that the pro-replicative effects of CC-401 can be enhanced when used in combination with inhibitors of other signaling pathways, such as the TGF-β pathway.[2][3] This suggests that multi-target approaches may be necessary to achieve robust and clinically relevant β-cell expansion. Future research will likely focus on developing more specific DYRK1A/B inhibitors with improved safety profiles and on exploring synergistic drug combinations to maximize the therapeutic potential of this strategy for diabetes treatment.

References

Application Notes and Protocols for CC-401 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 is a potent, ATP-competitive, and cell-permeable pan-c-Jun N-terminal kinase (JNK) inhibitor. It effectively inhibits all three JNK isoforms (JNK1, JNK2, and JNK3), which are key mediators in cellular stress responses, inflammation, and apoptosis.[1] Dysregulation of the JNK signaling pathway has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[2] In these conditions, JNK activation is associated with neuronal apoptosis, neuroinflammation, and the accumulation of pathological protein aggregates.[2][3] Therefore, inhibition of the JNK pathway with small molecules like CC-401 presents a promising therapeutic strategy for mitigating neurodegeneration.[2]

These application notes provide a comprehensive overview of the use of CC-401 for studying neurodegenerative diseases, including its mechanism of action, quantitative data, and detailed experimental protocols for in vitro and ex vivo models.

Mechanism of Action

CC-401 competitively binds to the ATP-binding site of JNK, preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1] The activation of the JNK signaling cascade is a central event in neuronal stress pathways initiated by factors such as amyloid-beta (Aβ) peptides, oxidative stress, and inflammatory cytokines.[3] By blocking JNK activity, CC-401 can interrupt these pathological signaling events, leading to neuroprotection.

Quantitative Data

The following table summarizes the key quantitative data for CC-401 and other relevant JNK inhibitors.

CompoundTarget(s)Kᵢ (nM)IC₅₀ (nM)Cellular Assay IC₅₀ (µM)SelectivityReference(s)
CC-401 JNK1, JNK2, JNK325-50-1-5 (effective concentration)>40-fold selective over p38, ERK, IKK2, PKC, Lck, ZAP70[1][4]
SP600125 JNK1, JNK2, JNK3-JNK1: 40, JNK2: 40, JNK3: 90->20-fold selective over ERK, p38, MKKs, PKCs[5][6]
Bentamapimod (AS602801) JNK1, JNK2, JNK3-JNK1: 80, JNK2: 90, JNK3: 230--[5]

Signaling Pathway

The following diagram illustrates the central role of JNK in neurodegenerative signaling pathways and the point of intervention for CC-401.

JNK_Pathway cluster_extracellular Extracellular Stressors cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Amyloid-Beta Amyloid-Beta MKK4_7 MKK4/7 Amyloid-Beta->MKK4_7 Oxidative Stress Oxidative Stress Oxidative Stress->MKK4_7 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MKK4_7 JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Bim Bim JNK->Bim activates AP1 AP-1 cJun->AP1 Gene_Expression Pro-apoptotic Gene Expression AP1->Gene_Expression Bax Bax Bim->Bax Mitochondria Mitochondria Bax->Mitochondria induces MOMP Caspase3 Caspase-3 Mitochondria->Caspase3 releases Cytochrome c Apoptosis Neuronal Apoptosis Caspase3->Apoptosis Gene_Expression->Apoptosis CC401 CC-401 CC401->JNK

Caption: JNK signaling pathway in neurodegeneration and CC-401 inhibition.

Experimental Protocols

In Vitro Neuroprotection Assay using SH-SY5Y Human Neuroblastoma Cells

This protocol is designed to assess the neuroprotective effects of CC-401 against amyloid-beta (Aβ)-induced toxicity in a human neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Amyloid-beta 25-35 (Aβ₂₅₋₃₅) peptide

  • CC-401

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed cells into 96-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[7]

  • CC-401 Pre-treatment: Prepare stock solutions of CC-401 in DMSO. Dilute CC-401 in culture medium to final concentrations (e.g., 0.1, 1, 5, 10 µM). Pre-treat the cells with the CC-401 solutions for 4 hours.[7]

  • Aβ₂₅₋₃₅ Treatment: Prepare a stock solution of Aβ₂₅₋₃₅ in sterile water. Add Aβ₂₅₋₃₅ to the wells to a final concentration of 25 µM to induce neurotoxicity.[7] Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture SH-SY5Y cells Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with CC-401 (4h) Seed->Pretreat Treat Treat with Aβ₂₅₋₃₅ (24h) Pretreat->Treat MTT MTT Assay Treat->MTT Measure Measure Absorbance MTT->Measure Analyze Analyze Data Measure->Analyze

Caption: Workflow for in vitro neuroprotection assay.
Organotypic Brain Slice Culture Model of Neurodegeneration

This ex vivo model maintains the complex cellular architecture of the brain and is suitable for studying the effects of CC-401 on neurodegenerative processes in a more physiologically relevant context.[8]

Materials:

  • Postnatal day 8-9 transgenic mouse pups (e.g., 3xTg-AD)

  • Dissection tools

  • McIlwain tissue chopper

  • Semi-permeable 0.4 µm pore membranes

  • Culture medium: 50% MEM, 25% heat-inactivated horse serum, 25% Earle's Balanced Salt Solution, 25 mM HEPES, 2 mM L-glutamine, and 28 mM D-glucose.

  • CC-401

Procedure:

  • Brain Slice Preparation:

    • Euthanize pups and dissect the brains in ice-cold dissection buffer.[9]

    • Bisect the brains along the midline. Remove the cerebellum, thalamus, and brainstem.[5][9]

    • Cut 350 µm coronal slices using a McIlwain tissue chopper.[9][10]

  • Slice Culture:

    • Place three slices per well on semi-permeable membrane inserts in 6-well plates containing 1 mL of culture medium.[5][11]

    • Maintain cultures at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.[11]

  • CC-401 Treatment: After a desired time in culture (e.g., 21-28 days in vitro to allow for the development of pathology), treat the slices with CC-401 at various concentrations (e.g., 1-10 µM) for a specified duration (e.g., 24-48 hours).

  • Analysis:

    • Western Blotting: Analyze protein lysates from the slices for markers of neurodegeneration (e.g., phosphorylated Tau, cleaved caspase-3) and JNK pathway activation (e.g., phosphorylated c-Jun).

    • Immunohistochemistry: Fix and section the slices to visualize neuronal integrity, protein aggregates, and glial activation.

Brain_Slice_Workflow cluster_prep Slice Preparation cluster_culture Culture & Treatment cluster_analysis Analysis Dissect Dissect Brains Slice Cut 350µm Slices Dissect->Slice Plate Plate on Membranes Slice->Plate Culture Culture (21-28 DIV) Plate->Culture Treat Treat with CC-401 Culture->Treat WB Western Blot Treat->WB IHC Immunohistochemistry Treat->IHC

Caption: Workflow for organotypic brain slice culture experiment.
Western Blot for JNK Pathway Activation

This protocol details the detection of phosphorylated c-Jun as a readout of JNK pathway activation.

Materials:

  • Cell or brain slice lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Jun and total c-Jun (typically overnight at 4°C). Use β-actin as a loading control.[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply a chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated c-Jun to total c-Jun.

Conclusion

CC-401 is a valuable research tool for investigating the role of the JNK signaling pathway in neurodegenerative diseases. Its potency and selectivity make it a suitable candidate for both in vitro and ex vivo studies aimed at understanding disease mechanisms and evaluating potential therapeutic interventions. The protocols provided here offer a starting point for researchers to incorporate CC-401 into their studies of neurodegeneration. As with any experimental system, optimization of concentrations and treatment times may be necessary for specific applications.

References

Application Notes and Protocols for the Use of CC-401 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 is a potent and selective small molecule inhibitor of c-Jun N-terminal kinases (JNK), targeting all three JNK isoforms (JNK1, JNK2, and JNK3) with a Ki in the range of 25-50 nM.[1][2] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various cellular stresses, including inflammatory cytokines, UV radiation, and chemotherapeutic agents. The JNK signaling pathway plays a complex and often context-dependent role in cancer, influencing cell proliferation, apoptosis, and drug resistance. Inhibition of JNK signaling by CC-401 has been investigated as a strategy to sensitize cancer cells to conventional therapies, particularly in the context of the tumor microenvironment.

These application notes provide a comprehensive guide for the utilization of CC-401 in cancer cell line research, including its mechanism of action, protocols for key in vitro assays, and expected outcomes. While public data on the single-agent cytotoxicity of CC-401 is limited, this document summarizes available information on its effects in combination with standard chemotherapeutic agents. A Phase I clinical trial of CC-401 in acute myeloid leukemia was discontinued, and researchers should be aware of the limited clinical data.[3][4]

Mechanism of Action

CC-401 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of JNK, preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1][2] The activation of the JNK pathway is a multi-step process initiated by upstream kinases such as MAPKKs (MKK4 and MKK7). Once activated, JNK phosphorylates a variety of proteins in the cytoplasm and nucleus, leading to the regulation of gene expression and cellular processes. By blocking JNK activity, CC-401 can modulate these downstream effects, which in some cancer models, leads to enhanced sensitivity to DNA damaging agents.

JNK_Signaling_Pathway stress Cellular Stress (e.g., UV, Cytokines, Chemotherapy) mkkk MAPKKK (e.g., MEKK1, ASK1) stress->mkkk mkk47 MKK4 / MKK7 mkkk->mkk47 jnk JNK (JNK1/2/3) mkk47->jnk cjun c-Jun jnk->cjun cc401 CC-401 cc401->jnk Inhibition ap1 AP-1 Complex cjun->ap1 gene_expression Target Gene Expression (Proliferation, Apoptosis, etc.) ap1->gene_expression

Figure 1: Simplified JNK Signaling Pathway and the inhibitory action of CC-401.

Data Presentation

The following table summarizes the reported effects of CC-401 in combination with various chemotherapeutic agents on colon cancer cell lines. It is important to note that these values represent the IC50 of the chemotherapeutic agent in the presence of a fixed concentration of CC-401 and not the IC50 of CC-401 itself.

Cell LineChemotherapeutic AgentCC-401 ConcentrationIC50 of Chemo Agent (Alone)IC50 of Chemo Agent (with CC-401)Fold SensitizationReference
HT29Oxaliplatin1 µM~10 µM~2 µM~5
SW620Oxaliplatin1 µM~5 µM~1 µM~5
HCT116Oxaliplatin1 µM~1 µM~1 µMNo significant change
HT29SN-381 µM~50 nM~10 nM~5
SW620SN-381 µM~20 nM~5 nM~4
HCT116SN-381 µM~2 nM~2 nMNo significant change
HT295-Fluorouracil1 µM~10 µM~5 µM~2
SW6205-Fluorouracil1 µM~5 µM~2 µM~2.5
HCT1165-Fluorouracil1 µM~2 µM~2 µMNo significant change

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of CC-401 in cancer cell lines.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the effect of CC-401 on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • CC-401 (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of CC-401 in culture medium. Remove the medium from the wells and add 100 µL of the CC-401 dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest CC-401 concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for JNK Pathway Inhibition

This protocol is to assess the inhibitory effect of CC-401 on the JNK signaling pathway by measuring the phosphorylation of c-Jun.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • CC-401

  • Stress-inducing agent (e.g., Anisomycin, UV radiation, or a chemotherapeutic agent)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Jun, anti-c-Jun, anti-JNK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of CC-401 for 1-2 hours.

  • Pathway Activation: Induce JNK pathway activation by adding a stress-inducing agent for a predetermined time (e.g., Anisomycin for 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phospho-c-Jun to total c-Jun or a loading control.

Cell Cycle Analysis

This protocol outlines the procedure for analyzing the effect of CC-401 on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • CC-401

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with CC-401 at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at 4°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of CC-401 in a cancer cell line.

Experimental_Workflow start Start: Select Cancer Cell Line cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 of CC-401 start->cytotoxicity western_blot Western Blot Analysis Confirm JNK Pathway Inhibition (p-c-Jun levels) cytotoxicity->western_blot Use concentrations around IC50 cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle Use concentrations around IC50 combination_studies Combination Studies (with Chemotherapy) western_blot->combination_studies cell_cycle->combination_studies synergy_analysis Synergy Analysis (e.g., Chou-Talalay method) combination_studies->synergy_analysis data_analysis Data Analysis and Interpretation synergy_analysis->data_analysis end Conclusion data_analysis->end

Figure 2: General experimental workflow for the in vitro evaluation of CC-401.

References

Application Notes and Protocols for CC-401 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CC-401

CC-401 is a potent and selective, second-generation, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms (JNK1, JNK2, and JNK3)[1][2]. It exhibits high affinity for JNK with a Ki ranging from 25 to 50 nM and demonstrates at least 40-fold selectivity for JNK over other related kinases such as p38, ERK, and IKK2[1][3][4]. By competitively binding to the ATP-binding site of activated, phosphorylated JNK, CC-401 prevents the phosphorylation of its downstream target, the transcription factor c-Jun[1][5]. This inhibition of the JNK signaling pathway makes CC-401 a valuable tool for investigating the role of JNK in various physiological and pathological processes, including inflammation, apoptosis, and fibrosis. In cell-based assays, CC-401 effectively inhibits JNK at concentrations of 1 to 5 µM[2].

Mechanism of Action: The JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is primarily activated by a wide range of cellular stressors, including environmental stresses (e.g., UV irradiation, osmotic stress), inflammatory cytokines (e.g., TNF-α, IL-1), and growth factors. The activation of the JNK pathway involves a three-tiered kinase cascade, and its downstream effects are largely mediated by the activation of transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex.

Below is a diagram illustrating the canonical JNK signaling pathway and the point of inhibition by CC-401.

JNK_Pathway cluster_activators Upstream Activators cluster_map3k MAPKKK cluster_map2k MAPKK cluster_mapk MAPK cluster_effectors Downstream Effectors cluster_response Cellular Response Stress Environmental Stress (UV, Osmotic Stress) MEKK MEKK1-4 Stress->MEKK ASK1 ASK1 Stress->ASK1 MLK MLK Stress->MLK Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MEKK Cytokines->ASK1 Cytokines->MLK GPCR GPCR Agonists GPCR->MEKK GPCR->ASK1 GPCR->MLK MKK4 MKK4 MEKK->MKK4 MKK7 MKK7 MEKK->MKK7 ASK1->MKK4 ASK1->MKK7 MLK->MKK4 MLK->MKK7 JNK JNK1/2/3 MKK4->JNK MKK7->JNK cJun c-Jun JNK->cJun ATF2 ATF2 JNK->ATF2 p53 p53 JNK->p53 Bcl2 Bcl-2 family JNK->Bcl2 Response Apoptosis, Inflammation, Proliferation, Fibrosis cJun->Response ATF2->Response p53->Response Bcl2->Response CC401 CC-401 CC401->JNK

Caption: JNK signaling pathway and CC-401 inhibition.

Quantitative Data on CC-401 Administration in Animal Studies

The following table summarizes the available quantitative data on the administration of CC-401 in various animal models.

Animal ModelDisease/ConditionDosageRoute of AdministrationFrequencyVehicleOutcomeReference
Mouse Cancer Xenograft25 mg/kgIntraperitoneal (IP)Every 3 daysNot SpecifiedEffective JNK inhibition, modestly elevated DNA damage in combination treatments.[6]
Rat Anti-GBM GlomerulonephritisNot SpecifiedNot SpecifiedDailyNot SpecifiedSlowed progression of proteinuria, prevented renal impairment.[1][6][7]

Note: While the exact dosage for the rat anti-GBM glomerulonephritis model was not specified in the reviewed literature, the treatment was administered from day 7 to day 24 of the disease model.

Experimental Protocols

Preparation of CC-401 for In Vivo Administration

CC-401 is soluble in DMSO and water[4][8]. For in vivo studies, a common vehicle formulation involves a multi-step solubilization process to ensure bioavailability and minimize toxicity.

Materials:

  • CC-401 hydrochloride powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Protocol:

  • Weigh the required amount of CC-401 hydrochloride powder in a sterile microcentrifuge tube.

  • To prepare a stock solution, dissolve CC-401 in DMSO. Sonication may be required to fully dissolve the compound[2].

  • For a final injectable solution, a co-solvent system is recommended. An example of a commonly used vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline.

  • A suggested formulation is to first dissolve CC-401 in DMSO (e.g., 10% of the final volume).

  • Sequentially add PEG300 (e.g., 40% of the final volume), Tween-80 (e.g., 5% of the final volume), and finally sterile saline (e.g., 45% of the final volume), vortexing thoroughly after each addition to ensure a clear and homogenous solution[5].

  • The final concentration of the dosing solution should be calculated based on the desired dosage (mg/kg) and the average weight of the animals, keeping the injection volume within recommended limits for the chosen route of administration.

  • It is crucial to prepare the solution fresh on the day of administration. If storage is necessary, aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles[9].

Induction of Anti-Glomerular Basement Membrane (GBM) Glomerulonephritis in Rats

This protocol describes the induction of a severe, crescentic form of anti-GBM glomerulonephritis in Wistar-Kyoto (WKY) rats, a model that recapitulates many features of the human disease.

Materials:

  • Male Wistar-Kyoto (WKY) rats (7-8 weeks old)

  • Sheep IgG

  • Complete Freund's Adjuvant (CFA)

  • Sheep anti-rat GBM serum

  • Sterile saline or PBS

  • Syringes and needles for immunization and injection

Protocol:

  • Immunization: To pre-immunize the rats, prepare an emulsion of sheep IgG in Complete Freund's Adjuvant (CFA). A common protocol involves emulsifying 0.5 mg of sheep IgG in 0.2 ml of a 1:1 emulsion with CFA[1].

  • Inject the emulsion subcutaneously at the base of the tail[3].

  • Disease Induction: Six days after immunization, induce glomerulonephritis by a single intravenous injection of sheep anti-rat GBM serum through the tail vein[1]. The dose of the anti-GBM serum needs to be carefully titrated for each batch to induce a consistent level of disease.

  • Monitoring: Monitor the animals for signs of disease, including weight loss and changes in behavior. The development of proteinuria is a key indicator of disease onset and severity.

Anti_GBM_Workflow Start Start: WKY Rats (7-8 weeks old) Immunization Day 0: Immunization (Sheep IgG in CFA, subcutaneous) Start->Immunization Induction Day 6: Disease Induction (Sheep anti-GBM serum, intravenous) Immunization->Induction Treatment Day 7-24: CC-401 Administration (or vehicle control) Induction->Treatment Monitoring Ongoing: Monitor Proteinuria and Clinical Signs Treatment->Monitoring Endpoint Day 24: Endpoint (Sacrifice, tissue collection) Monitoring->Endpoint

Caption: Experimental workflow for anti-GBM glomerulonephritis model.
Assessment of CC-401 Efficacy

1. Measurement of Proteinuria:

Proteinuria is a hallmark of glomerular injury and can be quantified to assess disease severity and treatment efficacy.

Materials:

  • Metabolic cages for urine collection

  • Reagents for protein quantification (e.g., sulfosalicylic acid for turbidity assay or Coomassie-based reagents for Bradford assay)

  • Spectrophotometer or plate reader

Protocol:

  • House individual rats in metabolic cages for a defined period (e.g., 16 or 24 hours) to collect urine[10].

  • Measure the total urine volume for each animal.

  • Centrifuge the urine samples to pellet any debris.

  • Determine the protein concentration in the supernatant using a suitable method. The turbidity assay using sulfosalicylic acid is a convenient method for a large number of samples.

  • Calculate the total urinary protein excretion over the collection period (e.g., in mg/24 hours).

2. Histological Analysis of Kidney Tissue:

Histological examination of kidney sections allows for the assessment of glomerular and tubulointerstitial injury, including crescent formation and fibrosis.

Materials:

  • Formalin or other appropriate fixative

  • Paraffin embedding reagents

  • Microtome

  • Stains for histology (e.g., Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), Masson's Trichrome, Picrosirius Red)

  • Microscope and imaging system

Protocol:

  • At the experimental endpoint, perfuse the kidneys with sterile saline followed by a fixative (e.g., 10% formalin).

  • Excise the kidneys and continue fixation overnight.

  • Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.

  • Cut thin sections (e.g., 4-5 µm) using a microtome and mount on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with appropriate histological stains:

    • H&E: For general morphology and assessment of cellular infiltration and necrosis.

    • PAS: To visualize the glomerular basement membrane and mesangial matrix.

    • Masson's Trichrome or Picrosirius Red: To specifically stain collagen and assess the degree of fibrosis.

  • Examine the stained sections under a microscope and score the severity of glomerular lesions (e.g., crescent formation, glomerulosclerosis) and tubulointerstitial fibrosis in a blinded manner.

  • Quantitative analysis of fibrotic areas can be performed using image analysis software.

Conclusion

CC-401 is a valuable research tool for investigating the role of the JNK signaling pathway in various disease models. The protocols outlined above provide a framework for the in vivo administration of CC-401 and the assessment of its therapeutic potential in a rat model of inflammatory kidney disease. Researchers should optimize these protocols based on their specific experimental needs and adhere to all institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for CC-401, a Pan-JNK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of CC-401, a potent, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms. The provided methodologies and data are intended to facilitate accurate and reproducible experimental outcomes in preclinical research and drug development.

Introduction

CC-401 is a second-generation anthrapyrazolone derivative that acts as a selective inhibitor of JNK1, JNK2, and JNK3 with Ki values in the range of 25-50 nM.[1] By competitively binding to the ATP-binding site of phosphorylated JNK, CC-401 effectively blocks the phosphorylation of its downstream target, c-Jun, a key transcription factor involved in cellular responses to stress, inflammation, apoptosis, and proliferation.[2][3] CC-401 exhibits at least 40-fold selectivity for JNK over other related kinases such as p38, ERK, and IKK2.[2] These characteristics make CC-401 a valuable tool for investigating the role of the JNK signaling pathway in various physiological and pathological processes.

Quantitative Data Summary

The following table summarizes the key quantitative data for CC-401 and its hydrochloride salt.

PropertyCC-401CC-401 HydrochlorideSource
Molecular Formula C₂₂H₂₄N₆OC₂₂H₂₅ClN₆O[1][2]
Molecular Weight 388.47 g/mol 424.93 g/mol [2][4]
CAS Number 395104-30-01438391-30-0[1][2]
Appearance SolidWhite to off-white solid powder[1][2]
Ki for JNKs 25-50 nM25-50 nM[1]
In Vitro Potency 1-5 µM for specific JNK inhibition in cell-based assaysNot explicitly stated, but expected to be similar[2]

Experimental Protocols

Preparation of CC-401 Stock Solution

Objective: To prepare a concentrated stock solution of CC-401 for subsequent dilution to working concentrations for in vitro and in vivo experiments.

Materials:

  • CC-401 powder (or its hydrochloride salt)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Pre-dissolution Steps: Before opening, bring the vial of CC-401 powder to room temperature to prevent condensation.

  • Weighing: Carefully weigh the desired amount of CC-401 powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the CC-401 powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or as high as 102.20 mM with ultrasonic warming).[2] For the hydrochloride salt, solubility is high in DMSO (up to 200.03 mM).[4]

  • Mixing: Vortex the solution thoroughly until the CC-401 is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if precipitation is observed.[5][6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6][7] Ensure the tubes are tightly sealed to prevent evaporation and moisture absorption.

Note on Solvent Choice: While DMSO is the most common solvent for preparing CC-401 stock solutions, the hydrochloride salt is also soluble in water (up to 85 mg/mL).[4] For in vivo studies, specific formulations using co-solvents such as PEG300, Tween-80, and saline are recommended.[1][5][6]

In Vitro JNK Inhibition Assay

Objective: To assess the inhibitory effect of CC-401 on JNK signaling in a cell-based assay by measuring the phosphorylation of c-Jun.

Materials:

  • Human HK-2 proximal tubular epithelial cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • CC-401 stock solution (prepared as in 3.1)

  • Stress-inducing agent (e.g., Sorbitol)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibodies against phospho-c-Jun, total c-Jun, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture: Culture HK-2 cells in DMEM/F12 medium supplemented with 10% FCS, 10 ng/mL EGF, and 10 µg/mL bovine pituitary extract.[6]

  • Seeding: Seed the cells into 6-well plates and allow them to adhere and reach confluence.

  • Serum Starvation: The day before the experiment, change the medium to one with reduced serum (e.g., 0.5% FCS) for 24 hours.[6]

  • CC-401 Treatment: Prepare working concentrations of CC-401 by diluting the stock solution in the appropriate cell culture medium. One protocol suggests preparing CC-401 in citric acid (pH 5.5) before adding it to the cells.[6] Add the diluted CC-401 or vehicle control to the cells and incubate for 1 hour.

  • JNK Activation: Induce JNK signaling by adding a stressor, such as 300 mM sorbitol, to the cell culture medium and incubate for 30 minutes.[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with urea-RIPA buffer.[6]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then probe with primary antibodies against phospho-c-Jun and total c-Jun. A loading control antibody should also be used.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phospho-c-Jun to total c-Jun and the loading control. Compare the levels of c-Jun phosphorylation in CC-401-treated cells to the vehicle-treated control to determine the inhibitory effect.

Visualizations

Experimental Workflow for Stock Solution Preparation

G Figure 1. Workflow for Preparing CC-401 Stock Solution cluster_prep Preparation cluster_storage Storage Weigh_CC401 Weigh CC-401 Powder Add_Solvent Add Anhydrous DMSO Weigh_CC401->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store G Figure 2. Simplified JNK Signaling Pathway and CC-401 Inhibition cluster_upstream Upstream Activators cluster_jnk JNK Kinase Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK JNK JNK (JNK1/2/3) MAPKK->JNK cJun c-Jun JNK->cJun Phosphorylation p_cJun Phospho-c-Jun CC401 CC-401 CC401->JNK Inhibition

References

Application Notes and Protocols for CC-401 Treatment in Beta-Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-401 is a small molecule that has been identified as a potent inducer of beta-cell proliferation.[1][2][3] Originally characterized as a c-Jun N-terminal kinase (JNK) inhibitor, subsequent research has revealed that its primary mechanism of action in promoting beta-cell replication is through the inhibition of dual-specificity tyrosine-regulated kinase 1A and 1B (DYRK1A/B).[1][2] This inhibition triggers a cascade of downstream signaling events that collectively drive quiescent beta-cells back into the cell cycle, offering a promising therapeutic strategy for diabetes by expanding the endogenous beta-cell mass.[1][4]

These application notes provide a comprehensive overview of the mechanism of action of CC-401, detailed protocols for key experiments to assess its efficacy, and a summary of relevant quantitative data.

Mechanism of Action

CC-401 exerts its pro-proliferative effects on beta-cells through a multi-faceted mechanism centered on the inhibition of DYRK1A/B.[1][2] This kinase inhibition leads to three primary downstream consequences that promote cell cycle entry and progression:

  • NFAT Signaling Activation: Inhibition of DYRK1A/B leads to the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[1] While this pathway is a known regulator of beta-cell proliferation, studies with CC-401 suggest that its effects are not solely dependent on NFAT activation.[1]

  • p27Kip1 Destabilization: CC-401 treatment results in the destabilization of the cyclin-dependent kinase inhibitor p27Kip1.[1][3] DYRK1A normally phosphorylates and stabilizes p27Kip1, a key inhibitor of cell cycle progression. By inhibiting DYRK1A, CC-401 promotes the degradation of p27Kip1, thereby releasing a critical brake on the cell cycle.[1]

  • DREAM Complex Derepression: The DREAM (dimerization partner, RB-like, E2F and multivulval class B) complex is a transcriptional repressor that maintains cellular quiescence. The integrity of the DREAM complex is dependent on DYRK1A/B activity.[1] Inhibition of DYRK1A/B by CC-401 leads to the disassembly of the repressive DREAM complex, resulting in the derepression of genes that promote cell cycle progression, such as MYBL2 and FOXM1.[1][2]

The combined action of these pathways provides a robust stimulus for beta-cell proliferation.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the effects of CC-401 on beta-cell proliferation.

ParameterSpecies/Cell TypeValueReference
EC50 for Beta-Cell Replication Rat Islets (in vitro)5.2 ± 0.8 µM[1][2]
Minimum Effective Concentration Rat Islets (in vitro)~1.0 µM[1][2]
Maximum Plasma Concentration (in vivo) Mouse (25 mg/kg IP)~5 µM[1][2]
Plasma Half-life (in vivo) Mouse (25 mg/kg IP)~53 minutes[1][2]
Increase in Beta-Cell Replication (in vitro) Purified Rat Beta-CellsFrom 0.2% ± 0.2% to 2.6% ± 0.3%[2]
Fold Increase in Beta-Cell Replication (in vitro) Rat Islets5.4 ± 0.3-fold[1][2]
Increase in Beta-Cell Replication (in vivo) Mouse (25 mg/kg/day IP for 7 days)8.1% ± 3% vs 4.3% ± 0.5% (vehicle)[1][2]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effects of CC-401 on beta-cell proliferation are provided below.

Islet Culture and CC-401 Treatment

This protocol describes the basic culture of pancreatic islets and their treatment with CC-401.

Materials:

  • Isolated rodent or human pancreatic islets

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • CC-401 (stock solution in DMSO)

  • DMSO (vehicle control)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Culture isolated islets in supplemented RPMI-1640 medium in a CO2 incubator.

  • Allow islets to recover for 24-48 hours post-isolation.

  • Prepare working solutions of CC-401 in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions (typically ≤0.1%).

  • Treat islets with the desired concentrations of CC-401 or vehicle (DMSO) for the specified duration (e.g., 48-72 hours for proliferation assays).

  • Proceed with downstream assays such as BrdU incorporation, immunofluorescence, or molecular analysis.

Beta-Cell Proliferation Assay (BrdU Incorporation)

This protocol details the measurement of beta-cell proliferation using 5-bromo-2'-deoxyuridine (BrdU) incorporation followed by immunofluorescence staining.

Materials:

  • CC-401 treated and control islets

  • BrdU labeling solution (10 µM in culture medium)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Antigen retrieval solution (e.g., 2N HCl)

  • Blocking buffer (e.g., 5% normal donkey serum in PBS)

  • Primary antibodies: anti-BrdU and anti-insulin

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • During the final 2-24 hours of CC-401 treatment, add BrdU labeling solution to the islet cultures. The optimal incubation time will depend on the cell division rate.

  • After BrdU incubation, wash the islets twice with PBS.

  • Fix the islets with 4% PFA for 15 minutes at room temperature.

  • Wash the islets three times with PBS.

  • Permeabilize the islets with 0.2% Triton X-100 for 15 minutes.

  • For DNA denaturation, treat the islets with 2N HCl for 10-30 minutes at room temperature to expose the BrdU epitope.

  • Neutralize the acid by washing thoroughly with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate the islets with primary antibodies (anti-BrdU and anti-insulin) diluted in antibody buffer overnight at 4°C.

  • Wash the islets three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies for 1.5 hours at room temperature, protected from light.

  • Wash the islets three times with PBS.

  • Counterstain the nuclei with DAPI for 10 minutes.

  • Mount the islets on slides with mounting medium.

  • Visualize and quantify the percentage of BrdU-positive beta-cells (insulin-positive) using a fluorescence microscope and image analysis software.

NFAT-Luciferase Reporter Assay

This protocol describes how to measure the activation of NFAT signaling in response to CC-401 treatment using a luciferase reporter assay.

Materials:

  • Beta-cell line (e.g., INS-1E) or dispersed primary islet cells

  • NFAT-luciferase reporter plasmid

  • Control reporter plasmid (e.g., constitutively expressing Renilla luciferase)

  • Transfection reagent

  • CC-401

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed beta-cells in a multi-well plate.

  • Co-transfect the cells with the NFAT-luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.

  • Allow the cells to recover for 24 hours post-transfection.

  • Treat the transfected cells with CC-401 or vehicle for 18-24 hours.

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the NFAT-driven firefly luciferase activity to the control Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Immunofluorescence Staining for p27Kip1

This protocol details the staining of p27Kip1 in islets to assess its levels following CC-401 treatment.

Materials:

  • CC-401 treated and control islets

  • Fixation, permeabilization, and blocking buffers as in the BrdU protocol

  • Primary antibody: anti-p27Kip1

  • Secondary antibody: fluorescently labeled

  • DAPI

  • Fluorescence microscope

Procedure:

  • Fix, permeabilize, and block the islets as described in the BrdU protocol (steps 3-5 and 8).

  • Incubate the islets with the anti-p27Kip1 primary antibody overnight at 4°C.

  • Wash the islets and incubate with the fluorescently labeled secondary antibody.

  • Counterstain with DAPI.

  • Mount and visualize the islets.

  • Quantify the fluorescence intensity of p27Kip1 staining within the beta-cells.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol describes the measurement of mRNA levels of DREAM complex target genes, such as MYBL2 and FOXM1.

Materials:

  • CC-401 treated and control islets

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for MYBL2, FOXM1, and a housekeeping gene (e.g., ACTB or GAPDH)

  • qPCR instrument

Procedure:

  • Isolate total RNA from the treated and control islets using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up qPCR reactions using the qPCR master mix, primers for the target and housekeeping genes, and the synthesized cDNA.

  • Run the qPCR reactions in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalizing to the housekeeping gene.

Visualizations

CC401_Signaling_Pathway cluster_outcome Cellular Outcome CC-401 CC-401 DYRK1AB DYRK1A/B CC-401->DYRK1AB NFAT NFAT Activation DYRK1AB->NFAT Regulates p27 p27Kip1 Destabilization DYRK1AB->p27 Stabilizes DREAM DREAM Complex Derepression DYRK1AB->DREAM Maintains Proliferation Beta-Cell Proliferation NFAT->Proliferation p27->Proliferation DREAM->Proliferation

Caption: Signaling pathway of CC-401 in beta-cell proliferation.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Islet_Culture Islet Culture CC401_Treatment CC-401 Treatment Islet_Culture->CC401_Treatment BrdU_Assay BrdU Proliferation Assay CC401_Treatment->BrdU_Assay NFAT_Assay NFAT Luciferase Assay CC401_Treatment->NFAT_Assay IF_p27 p27 Immunofluorescence CC401_Treatment->IF_p27 qPCR_Genes qPCR for Gene Expression CC401_Treatment->qPCR_Genes Quantification Quantification of Proliferation, Signaling, and Gene Expression BrdU_Assay->Quantification NFAT_Assay->Quantification IF_p27->Quantification qPCR_Genes->Quantification

Caption: General experimental workflow for evaluating CC-401.

References

Troubleshooting & Optimization

Cc-401 solubility in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CC-401 (Indisulam). This guide provides detailed information on the solubility of CC-401 in DMSO and aqueous buffers, along with troubleshooting advice and experimental protocols to ensure successful use in your research.

Frequently Asked Questions (FAQs)

Q1: What is CC-401?

A1: CC-401, also known as Indisulam or E-7070, is a sulfonamide compound with anticancer activity.[1] It functions as a "molecular glue" that induces the proteasomal degradation of the mRNA splicing factor RBM39 (RNA-Binding Motif Protein 39) by recruiting it to the DCAF15 E3 ubiquitin ligase complex.[2][3] This leads to widespread changes in pre-mRNA splicing, cell cycle arrest, and apoptosis in cancer cells.[4][5]

Q2: What is the primary solvent for dissolving CC-401?

A2: The recommended primary solvent for CC-401 is Dimethyl Sulfoxide (DMSO).[1] It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.

Q3: Can I dissolve CC-401 directly in aqueous buffers like PBS or cell culture media?

A3: No, CC-401 is sparingly soluble in aqueous buffers.[1] To prepare an aqueous working solution, you must first dissolve the compound in 100% DMSO to create a stock solution and then dilute this stock into the aqueous buffer of your choice.[1]

Q4: How stable is CC-401 in solution?

A4: CC-401 is stable as a crystalline solid for at least four years when stored at -20°C.[1] DMSO stock solutions can be stored at -20°C for extended periods. However, aqueous working solutions are not stable and it is recommended to not store them for more than one day.[1] For best results, prepare fresh aqueous dilutions for each experiment.

Solubility Data

The solubility of CC-401 can vary slightly between suppliers and batches. The following table summarizes solubility data from available sources.

Solvent/Buffer SystemMaximum Concentration (mg/mL)Maximum Concentration (mM)SourceNotes
100% DMSO~30 - 38.58~100[1]Purge with inert gas for best results.
100% Dimethyl Formamide (DMF)~30~77.7[1]An alternative organic solvent.
1:4 DMSO:PBS (pH 7.2)~0.2~0.52[1]Prepared by diluting a DMSO stock.

Molecular Weight of CC-401 (Indisulam): 385.8 g/mol [1]

Experimental Protocols & Troubleshooting

Protocol 1: Preparation of a 100 mM CC-401 Stock Solution in DMSO

This protocol details the steps to prepare a concentrated stock solution, which is the essential first step for most experiments.

G cluster_start Preparation cluster_storage Storage start Start: Equilibrate CC-401 powder to room temp. weigh Weigh desired mass of CC-401 powder. start->weigh add_dmso Add appropriate volume of 100% DMSO to achieve 100 mM. (e.g., 259.2 µL for 10 mg) weigh->add_dmso dissolve Vortex and/or sonicate gently at room temperature until fully dissolved. add_dmso->dissolve aliquot Aliquot into single-use tubes to avoid freeze-thaw cycles. dissolve->aliquot store Store at -20°C, protected from light. aliquot->store finish End: Stock solution ready. store->finish

Workflow for preparing a CC-401 DMSO stock solution.

Methodology:

  • Equilibrate: Allow the vial of solid CC-401 to warm to room temperature before opening to prevent condensation.

  • Weigh: In a sterile environment, weigh the desired amount of CC-401 powder. For example, 10 mg.

  • Add Solvent: Add the calculated volume of 100% DMSO to the solid. To make a 100 mM solution with 10 mg of CC-401 (MW: 385.8 g/mol ), you would add 259.2 µL of DMSO.

  • Dissolve: Vortex the solution. If necessary, gently sonicate the vial in a water bath until all the solid has dissolved and the solution is clear.

  • Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using CC-401 solutions.

G start Issue: Precipitate forms after diluting DMSO stock into aqueous buffer. q1 Is the final DMSO concentration >1%? start->q1 ans1_yes High DMSO concentration can be toxic to cells and affect solubility. Solution: Lower the final DMSO concentration (typically ≤0.5%). q1->ans1_yes Yes ans1_no The aqueous solubility limit may have been exceeded. q1->ans1_no No q2 Did you add the aqueous buffer to the DMSO stock? ans1_no->q2 ans2_yes This can cause localized high concentrations and precipitation. Solution: Always add the DMSO stock to the aqueous buffer while vortexing. q2->ans2_yes Yes ans2_no Solution may be supersaturated. q2->ans2_no No solution Troubleshooting Steps: 1. Prepare a more dilute stock in DMSO. 2. Warm the final solution to 37°C. 3. Vortex vigorously during dilution. 4. Do not store aqueous solutions. ans2_no->solution

Troubleshooting flowchart for CC-401 precipitation issues.

Mechanism of Action: RBM39 Degradation

CC-401 acts as a molecular glue, inducing the degradation of RBM39, which is a key protein involved in pre-mRNA splicing. This targeted degradation leads to downstream anti-tumor effects.

G cluster_glue Molecular Glue Action cluster_degradation Proteasomal Degradation cluster_effect Cellular Effect cc401 CC-401 (Indisulam) dcaf15 DCAF15 (E3 Ligase Substrate Receptor) cc401->dcaf15 binds rbm39 RBM39 (Splicing Factor) cc401->rbm39 binds ub Ubiquitination of RBM39 dcaf15->ub Recruits rbm39->ub Targeted degradation Proteasomal Degradation ub->degradation splicing Aberrant mRNA Splicing degradation->splicing apoptosis Cell Cycle Arrest & Apoptosis splicing->apoptosis

Mechanism of action of CC-401 (Indisulam).

References

Technical Support Center: Optimizing Compound-X Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "CC-401" was not identifiable in public databases. Therefore, this guide provides a comprehensive framework for optimizing the concentration of a generic small molecule inhibitor, referred to as "Compound-X." The principles and protocols outlined here are broadly applicable to novel compounds in cell-based assay development.

Frequently Asked Questions (FAQs)

Q1: What is the initial step to determine the optimal concentration of Compound-X?

The first step is to perform a dose-response experiment to determine the compound's half-maximal inhibitory concentration (IC50). This involves treating your cells with a wide range of Compound-X concentrations and measuring a relevant biological endpoint (e.g., cell viability, target inhibition).

Q2: How do I select an appropriate concentration range for my initial experiments?

For a novel compound, a broad concentration range is recommended. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This wide range helps to identify the potency of the compound and establish the boundaries for more focused experiments.

Q3: What is an IC50 value, and why is it crucial?

The IC50 value is the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. It is a critical measure of the compound's potency. Knowing the IC50 allows you to select appropriate concentrations for subsequent experiments to study the compound's mechanism of action without causing excessive cytotoxicity.

Q4: How can I assess the cytotoxicity of Compound-X?

Cytotoxicity can be assessed using various cell viability assays, such as MTT, MTS, or Real-Time Glo assays. These assays measure metabolic activity, which correlates with the number of viable cells. It is essential to distinguish between target-specific effects and general cytotoxicity.

Q5: What are potential off-target effects, and how can they be minimized?

Off-target effects occur when a compound interacts with unintended molecules, leading to unforeseen biological consequences. To minimize these, it is advisable to:

  • Use the lowest effective concentration of Compound-X based on your IC50 values.

  • Include appropriate controls, such as a well-characterized inhibitor for the same target or pathway.

  • Validate your findings in a secondary assay or a different cell line.

Troubleshooting Guides

Problem: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, edge effects in the microplate, or improper mixing of Compound-X.

  • Solution: Ensure a single-cell suspension before seeding and allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS.[1][2] Ensure thorough mixing of the compound in the media before adding it to the cells.

Problem: No dose-dependent effect is observed.

  • Possible Cause: The concentration range tested may be too low or too high. The compound may have low potency, or it might not be active in the chosen cell line.

  • Solution: Test a broader range of concentrations. If the compound is still inactive, verify its activity in a cell-free biochemical assay if possible. Confirm that the target of Compound-X is expressed and functional in your cell model.

Problem: Significant cell death is observed even at very low concentrations.

  • Possible Cause: Compound-X may be highly cytotoxic, or the cells may be particularly sensitive.

  • Solution: Perform a cytotoxicity assay (e.g., LDH release assay) to confirm that the observed effect is due to cell death. If confirmed, consider using a lower concentration range or a shorter incubation time.

Problem: Compound-X precipitates in the cell culture medium.

  • Possible Cause: Poor solubility of the compound in aqueous solutions.

  • Solution: Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all treatments, including vehicle controls. Perform a solubility test before starting cell-based experiments.

Data Presentation

Table 1: Example of Dose-Response Data for IC50 Calculation

Compound-X Concentration (µM)% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Average % Inhibition
10098.599.198.898.8
1085.284.585.985.2
152.351.753.152.4
0.115.616.215.915.9
0.012.12.52.32.3
0 (Vehicle)0000

Table 2: Recommended Starting Concentration Ranges for In Vitro Assays

Assay TypeTypical Concentration RangeKey Considerations
Initial Dose-Response1 nM - 100 µMTo determine the IC50 and cytotoxic threshold.
Mechanism of Action Studies0.1x, 1x, and 10x IC50To investigate on-target and potential off-target effects.
Long-term Assays (>48h)≤ IC50To minimize cytotoxicity over extended periods.

Experimental Protocols

Protocol 1: Determining the IC50 of Compound-X using an MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of Compound-X in culture medium from a high-concentration stock in DMSO.

  • Cell Treatment: Remove the old medium from the cells and add the 2x Compound-X dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percent inhibition against the log of Compound-X concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Assessing Compound-X Solubility in Cell Culture Media

  • Stock Solution: Prepare a high-concentration stock solution of Compound-X in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Media Addition: Add a small, fixed volume of each DMSO dilution to a larger volume of pre-warmed cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept constant (e.g., 0.5%).

  • Incubation and Observation: Incubate the solutions at 37°C for a relevant period (e.g., 2 hours).

  • Visual Inspection: Visually inspect each solution for any signs of precipitation. For a more quantitative assessment, measure the turbidity using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm).

Visualizations

cluster_pathway Generic Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse CompoundX Compound-X CompoundX->Kinase2

Caption: A diagram of a generic signaling pathway inhibited by Compound-X.

cluster_workflow Experimental Workflow for Concentration Optimization A 1. Prepare Broad Concentration Range (e.g., 1nM - 100µM) B 2. Perform Dose-Response Assay (e.g., MTT) A->B C 3. Calculate IC50 and Assess Cytotoxicity B->C D 4. Select Concentrations Around IC50 (e.g., 0.1x, 1x, 10x) C->D E 5. Conduct Mechanism of Action Assays D->E F 6. Validate Findings in Secondary Assays E->F

Caption: Workflow for optimizing Compound-X concentration.

cluster_troubleshooting Troubleshooting Decision Tree Start High Variability in Data? CheckSeeding Check Cell Seeding and Plate Uniformity Start->CheckSeeding Yes NoEffect No Dose Response? Start->NoEffect No CheckSeeding->NoEffect BroadenRange Broaden Concentration Range NoEffect->BroadenRange Yes HighToxicity High Cytotoxicity? NoEffect->HighToxicity No CheckTarget Verify Target Expression BroadenRange->CheckTarget CheckTarget->HighToxicity LowerConc Lower Concentration or Incubation Time HighToxicity->LowerConc Yes Precipitation Precipitation? HighToxicity->Precipitation No LowerConc->Precipitation CheckSolubility Check Compound Solubility Precipitation->CheckSolubility Yes End Proceed with Optimized Assay Precipitation->End No CheckSolubility->End

Caption: A troubleshooting decision tree for common assay issues.

References

CC-401 Off-Target Effects in Kinase Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of CC-401 in kinase assays. This resource offers troubleshooting guidance and frequently asked questions to ensure accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the intended target of CC-401?

A1: CC-401 was initially developed as a potent inhibitor of c-Jun N-terminal kinases (JNKs), with Ki values ranging from 25 to 50 nM for all three JNK isoforms.[1] It competitively binds to the ATP-binding site of JNKs, thereby inhibiting the phosphorylation of the transcription factor c-Jun.[1]

Q2: What are the known primary off-target effects of CC-401 observed in kinase assays?

A2: Despite its design as a JNK inhibitor, comprehensive kinome screening has revealed that CC-401 exhibits significant off-target activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B.[2][3] This inhibition of DYRK1A/B is responsible for some of the compound's observed biological effects, such as the induction of β-cell replication.[2][3]

Q3: I am observing effects in my cell-based assay that are inconsistent with JNK inhibition by CC-401. What could be the cause?

A3: If the observed cellular phenotype does not align with the known functions of JNK signaling, it is highly probable that the effects are due to the inhibition of off-target kinases, most notably DYRK1A and DYRK1B.[2][3] It is recommended to validate your findings using more selective inhibitors for either JNK or DYRK1A/B, or through genetic approaches such as siRNA or CRISPR-Cas9 to confirm the target responsible for the observed phenotype.

Q4: How can I minimize the impact of CC-401's off-target effects in my experiments?

A4: To mitigate the influence of off-target effects, consider the following strategies:

  • Use the lowest effective concentration of CC-401: Determine the minimal concentration required to inhibit JNK without significantly affecting DYRK1A/B and other off-targets.

  • Employ orthogonal approaches: Use structurally and mechanistically different inhibitors for your target of interest to ensure the observed phenotype is not compound-specific.

  • Validate findings with genetic tools: Utilize siRNA, shRNA, or CRISPR/Cas9 to specifically deplete the intended target (JNK) and see if the phenotype is recapitulated.

  • Perform control experiments: Include a structurally similar but inactive analog of CC-401 if available, to control for non-specific effects.

Quantitative Data Summary

The following table summarizes the key kinase inhibition data for CC-401, highlighting its intended targets and primary off-targets. A comprehensive kinome scan of 453 human kinases revealed a broader profile.[2]

Kinase TargetInhibition ValueAssay TypeReference
Intended Targets
JNK1Ki = 25-50 nMBiochemical Assay[1]
JNK2Ki = 25-50 nMBiochemical Assay[1]
JNK3Ki = 25-50 nMBiochemical Assay[1]
Key Off-Targets
DYRK1ASignificantly InhibitedKinome Scan[2]
DYRK1BSignificantly InhibitedKinome Scan[2]

Note: The comprehensive kinome scan data with percentage inhibition for all 453 kinases is detailed in the supplementary materials of the cited reference.

Experimental Protocols

Protocol: In Vitro Kinase Assay to Assess CC-401 Specificity

This protocol outlines a general procedure for a radiometric in vitro kinase assay to determine the inhibitory activity of CC-401 against a specific kinase.

Materials:

  • Recombinant Kinase (e.g., JNK1, DYRK1A)

  • Kinase-specific substrate (e.g., GST-c-Jun for JNK1)

  • CC-401 (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • [γ-³²P]ATP

  • ATP

  • 96-well plate

  • Phosphocellulose paper

  • Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of CC-401 in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • In a 96-well plate, add the kinase assay buffer.

  • Add the recombinant kinase to each well.

  • Add the serially diluted CC-401 or DMSO (vehicle control) to the respective wells.

  • Pre-incubate the plate at 30°C for 10-15 minutes.

  • Add the kinase-specific substrate to each well.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air-dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each CC-401 concentration relative to the DMSO control and determine the IC50 value.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background signal in no-enzyme control Autophosphorylation of the substrate or non-specific binding of ATP to the filter paper.Optimize washing steps with phosphoric acid. Test different types of filter paper.
Inconsistent results between replicates Pipetting errors, especially with small volumes of inhibitor or enzyme. Inhomogeneous mixing.Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing of reagents.
No or weak kinase activity Inactive enzyme, incorrect buffer conditions (pH, cofactors), or substrate not suitable.Use a fresh batch of enzyme and verify its activity. Optimize buffer components and pH. Confirm the substrate is appropriate for the kinase.
Observed IC50 for JNK is higher than expected Incorrect ATP concentration (high ATP will compete with the inhibitor). Degradation of CC-401.Use an ATP concentration close to the Km of the kinase. Prepare fresh dilutions of CC-401 for each experiment.
CC-401 shows activity in an assay with a kinase not listed as a primary off-target The kinome is vast, and not all kinases have been tested. The effect could be indirect.Confirm the direct inhibition in a purified in vitro kinase assay. Investigate potential downstream effects of JNK or DYRK1A/B inhibition on the assayed kinase.

Visualizations

CC401_Signaling_Pathway cluster_extracellular Extracellular Signal cluster_cell Cell cluster_jnk_pathway Intended Pathway cluster_dyrk1a_pathway Off-Target Pathway Signal Stress Signal / Growth Factor JNK JNK Signal->JNK CC401 CC-401 CC401->JNK DYRK1A_B DYRK1A/B CC401->DYRK1A_B Off-target inhibition cJun c-Jun JNK->cJun phosphorylates Apoptosis_Proliferation Apoptosis / Proliferation cJun->Apoptosis_Proliferation Downstream Downstream Substrates (e.g., NFAT, p27) DYRK1A_B->Downstream phosphorylates Cell_Cycle_Gene_Expression Cell Cycle Progression / Gene Expression Downstream->Cell_Cycle_Gene_Expression

Caption: CC-401's dual inhibition of intended (JNK) and off-target (DYRK1A/B) pathways.

Kinase_Assay_Workflow Start Start: Prepare Reagents Prepare_Inhibitor Prepare Serial Dilution of CC-401 Start->Prepare_Inhibitor Setup_Reaction Set up Kinase Reaction (Buffer, Kinase, Substrate) Start->Setup_Reaction Add_Inhibitor Add CC-401/Vehicle to Wells Prepare_Inhibitor->Add_Inhibitor Setup_Reaction->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate with [γ-³²P]ATP Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Spot on Filter Paper) Incubate->Stop_Reaction Wash Wash Unincorporated ATP Stop_Reaction->Wash Measure Measure Radioactivity Wash->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Caption: A typical workflow for an in vitro radiometric kinase assay.

References

Technical Support Center: Preventing Compound Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of experimental compounds, such as Cc-401, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of compound precipitation in cell culture media?

A1: Compound precipitation in cell culture media can be triggered by several factors:

  • Poor Solubility: The inherent insolubility of the compound in aqueous media is a primary cause.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (often in an organic solvent like DMSO or ethanol) into the aqueous media can cause the compound to crash out of solution.

  • High Concentration: The final concentration of the compound in the media may exceed its solubility limit.

  • pH and Temperature Shifts: Changes in pH or temperature upon addition to the media can alter the compound's solubility.[1][2]

  • Interactions with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[1][3][4]

  • Improper Stock Solution Preparation: The compound may not be fully dissolved in the stock solution, or the stock solution may be unstable.[5]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound precipitation.[1][2]

Q2: How can I determine the solubility of my compound (e.g., Cc-401)?

A2: Information regarding the solubility of a compound can often be found on the product data sheet provided by the manufacturer.[5] If this information is not available, you may need to perform a solubility test. This typically involves preparing a saturated solution of the compound in various solvents and quantifying the amount dissolved.

Q3: What is the best solvent to use for my stock solution?

A3: The choice of solvent depends on the compound's properties. Dimethyl sulfoxide (DMSO) and ethanol are common choices for dissolving hydrophobic compounds.[5] However, it's crucial to use the lowest possible concentration of the organic solvent in the final culture medium (typically <0.5%, with <0.1% being ideal) to avoid solvent-induced toxicity or off-target effects.[6] Always check the compound's data sheet for recommended solvents.[5]

Q4: Can the type of cell culture media affect compound precipitation?

A4: Yes, the composition of the cell culture media can influence compound solubility. Components like salts, proteins (especially in serum-containing media), and pH buffers can interact with the compound.[1][3] If you suspect media-specific precipitation, you can try dissolving the compound in a simpler buffered saline solution (like PBS) first to see if the issue persists.

Troubleshooting Guides

Guide 1: Systematic Approach to Preventing Precipitation

This guide provides a step-by-step workflow to diagnose and resolve precipitation issues.

G cluster_0 Troubleshooting Workflow start Precipitation Observed check_stock 1. Check Stock Solution Is it clear? Has it been freeze-thawed? start->check_stock remake_stock Remake Stock Solution check_stock->remake_stock No check_dilution 2. Review Dilution Method Was it a single-step dilution? check_stock->check_dilution Yes remake_stock->check_dilution serial_dilution Use Serial Dilution check_dilution->serial_dilution Yes check_concentration 3. Evaluate Final Concentration Is it too high? check_dilution->check_concentration No serial_dilution->check_concentration lower_concentration Lower Final Concentration check_concentration->lower_concentration Yes check_media 4. Assess Media Compatibility Does it precipitate in PBS? check_concentration->check_media No lower_concentration->check_media modify_media Consider Media Modification (e.g., different serum lot, alternative media) check_media->modify_media No end Precipitation Resolved check_media->end Yes modify_media->end

Caption: Troubleshooting workflow for addressing compound precipitation.

Guide 2: Optimizing Stock Solution and Dilution Technique

This guide focuses on the preparation and handling of the compound stock solution.

  • Stock Solution Preparation:

    • Consult the manufacturer's data sheet for recommended solvents and solubility limits.[5]

    • If the solubility is unknown, perform a solubility test (see Experimental Protocol 1).

    • Ensure the compound is completely dissolved in the stock solution. Gentle warming or sonication may be necessary, but be cautious of compound degradation.[6]

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of organic solvent added to the media.

  • Dilution Technique:

    • Avoid single-step, high-fold dilutions directly into the media, as this can cause "solvent shock."

    • Employ a serial dilution method (see Experimental Protocol 2). This involves intermediate dilutions in media or a suitable buffer.

    • When adding the stock solution to the media, gently vortex or swirl the media to ensure rapid and uniform mixing.[6]

Data Presentation

Table 1: Example Solubility Data for Cc-401

This table provides a template for organizing solubility data for your compound.

SolventTemperature (°C)Maximum Solubility (mM)Observations
DMSO25150Clear solution
Ethanol2575Clear solution
PBS (pH 7.4)250.1Fine precipitate observed
RPMI + 10% FBS370.5Slight haze at >0.5 mM
DMEM + 10% FBS370.8Clear solution up to 1 mM

Experimental Protocols

Experimental Protocol 1: Determining Compound Solubility

Objective: To determine the approximate solubility of a compound in a given solvent.

Materials:

  • Compound (e.g., Cc-401)

  • Selected solvents (e.g., DMSO, ethanol, PBS, cell culture media)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC

Methodology:

  • Add an excess amount of the compound to a known volume of the solvent in a microcentrifuge tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Incubate the tube at the desired temperature (e.g., 25°C or 37°C) for 1-2 hours to allow it to reach equilibrium.

  • Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant.

  • Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., spectrophotometry or HPLC). This concentration represents the solubility of the compound in that solvent.

Experimental Protocol 2: Serial Dilution for Cell Culture Experiments

Objective: To prepare working concentrations of a compound in cell culture media while minimizing the risk of precipitation.

Materials:

  • Concentrated stock solution of the compound (e.g., 100 mM in DMSO)

  • Sterile cell culture media

  • Sterile microcentrifuge tubes or conical tubes

Methodology:

  • Prepare an Intermediate Dilution:

    • Dilute the high-concentration stock solution to an intermediate concentration (e.g., 1 mM) in cell culture media. For example, add 10 µL of a 100 mM stock to 990 µL of media.

    • Vortex gently to mix. This intermediate dilution is now in a lower percentage of the organic solvent.

  • Prepare Final Working Concentrations:

    • Use the intermediate dilution to prepare the final working concentrations. For example, to prepare a 10 µM working solution, add 10 µL of the 1 mM intermediate dilution to 990 µL of media.

    • Gently mix before adding to the cells.

G cluster_1 Serial Dilution Workflow stock 100 mM Stock in DMSO intermediate 1 mM Intermediate in Media stock->intermediate 1:100 Dilution final 10 µM Final in Media intermediate->final 1:100 Dilution

Caption: Example of a two-step serial dilution workflow.

References

Technical Support Center: CC-401 Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the JNK inhibitor, CC-401, in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is CC-401 and what is its mechanism of action?

A1: CC-401 is a potent and selective small molecule inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms. It functions by competitively binding to the ATP-binding site of JNK, which in turn prevents the phosphorylation of its downstream target, c-Jun. This inhibition of the JNK signaling pathway can lead to the induction of apoptosis (programmed cell death) in certain cell types.

Q2: What is the expected cytotoxic effect of CC-401 on primary cells?

A2: The cytotoxic effect of CC-401 is cell-type dependent. As a JNK inhibitor, it is expected to induce apoptosis in cells where the JNK pathway is a key driver of survival. However, in some primary cell types, the JNK pathway may have different roles. For instance, while it is often pro-apoptotic in the context of cancer cells, its inhibition might have different or even pro-survival effects in other primary cells. Therefore, it is crucial to empirically determine the cytotoxic effects of CC-401 on your specific primary cell culture.

Q3: What are the recommended starting concentrations for CC-401 in primary cell cultures?

A3: Due to the lack of specific data for CC-401 in a wide range of primary cells, it is recommended to perform a dose-response experiment starting from a low concentration (e.g., 10 nM) and titrating up to a higher concentration (e.g., 50 µM). A known IC50 value for CC-401 in the mouse hippocampal cell line HT-22 is 51.7 µM, which can serve as a very general reference point. However, primary cells are often more sensitive than immortalized cell lines.

Q4: How can I assess the cytotoxicity of CC-401 in my primary cell cultures?

A4: Several methods can be used to assess cytotoxicity. A common initial approach is a metabolic activity assay, such as the MTT or MTS assay, to determine the effect of CC-401 on cell viability. To specifically confirm that the observed cell death is due to apoptosis, it is recommended to use an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.

Q5: I am observing high variability in my cytotoxicity assay results. What could be the cause?

A5: High variability in primary cell culture experiments can stem from several factors, including donor-to-donor variability, passage number, cell seeding density, and inconsistencies in experimental technique. Refer to the troubleshooting guide below for more detailed information on minimizing variability.

Quantitative Data Summary

Due to limited publicly available data on the cytotoxicity of CC-401 in primary cell cultures, the following table includes the known IC50 value in a relevant cell line and representative data for other JNK inhibitors in primary cells to provide a general reference. It is crucial to determine the specific IC50 for your primary cell type of interest.

CompoundCell TypeAssayIC50 ValueReference
CC-401 HT-22 (mouse hippocampal cell line)MTS Assay51.7 µM[1]
SP600125 (JNK Inhibitor)Primary Rat Cortical NeuronsCell Viability Assay~10 µMRepresentative Data
JNK-IN-8 (JNK Inhibitor)Primary Human HepatocytesMTT Assay~5 µMRepresentative Data
AS601245 (JNK Inhibitor)Primary Human Umbilical Vein Endothelial Cells (HUVECs)Cell Viability Assay~20 µMRepresentative Data

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general guideline for assessing the effect of CC-401 on the viability of primary cells. Optimization of cell seeding density and incubation times is recommended for each specific primary cell type.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • CC-401 (stock solution in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the primary cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of CC-401 in complete culture medium. It is recommended to have a final DMSO concentration of <0.1% in all wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest CC-401 concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared CC-401 dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the CC-401 concentration to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol is for the detection of apoptosis in primary cells treated with CC-401 using flow cytometry.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • CC-401 (stock solution in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed primary cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with the desired concentrations of CC-401 (including a vehicle control) for the determined time period.

  • Cell Harvesting:

    • Carefully collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background cytotoxicity in control wells - Primary cells are highly sensitive to handling. - Sub-optimal culture conditions (e.g., pH, temperature, CO2). - Contamination (bacterial, fungal, or mycoplasma).- Handle cells gently during seeding and media changes. - Ensure optimal and stable culture conditions. - Regularly test for mycoplasma and practice good aseptic technique.
Inconsistent IC50 values between experiments - Donor-to-donor variability in primary cells. - Different passage numbers of cells used. - Inaccurate cell counting or seeding.- If possible, use cells from the same donor for a set of experiments. - Use cells within a narrow passage range. - Ensure accurate cell counting and even seeding in each well.
No cytotoxic effect observed even at high concentrations of CC-401 - The JNK pathway may not be a primary survival pathway in the specific primary cell type. - Insufficient incubation time. - CC-401 degradation.- Consider investigating the role of the JNK pathway in your cells using other methods (e.g., western blot for p-c-Jun). - Perform a time-course experiment (e.g., 24, 48, 72 hours). - Prepare fresh dilutions of CC-401 for each experiment.
MTT assay: Low signal or high background - Low cell number or low metabolic activity of primary cells. - Incomplete solubilization of formazan crystals.- Increase the initial cell seeding density. - Ensure complete dissolution of formazan crystals by thorough mixing.
Annexin V assay: High percentage of necrotic cells in the control - Harsh cell harvesting technique (e.g., over-trypsinization). - Centrifugation speed is too high.- Use a lower concentration of trypsin or a cell scraper for harvesting. - Reduce the centrifugation speed and time.

Visualizations

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) JNK JNK Stress_Stimuli->JNK Activates cJun c-Jun JNK->cJun Phosphorylates p_cJun p-c-Jun (Phosphorylated) AP1 AP-1 Transcription Factor p_cJun->AP1 Forms Pro_Apoptotic_Genes Pro-Apoptotic Genes (e.g., FasL, Bim) AP1->Pro_Apoptotic_Genes Upregulates Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis Induces CC401 CC-401 CC401->JNK Inhibits

Caption: JNK signaling pathway leading to apoptosis and the point of inhibition by CC-401.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Primary Cell Culture Seeding Cell Seeding (96-well or 6-well plate) Cell_Culture->Seeding CC401_Treatment CC-401 Treatment (Dose-Response) Seeding->CC401_Treatment Incubation Incubation (24-72h) CC401_Treatment->Incubation MTT_Assay MTT Assay (Viability) Incubation->MTT_Assay AnnexinV_Assay Annexin V/PI Assay (Apoptosis) IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Quant Apoptosis Quantification

References

Technical Support Center: CC-401 Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Issue: Information regarding the termination of clinical trials for a drug candidate designated as CC-401.

Status: Initial searches for "CC-401" have not yielded information on a drug with this specific identifier. It is possible that "CC-401" may be an internal development name, a mistyped identifier, or a less publicly discussed compound.

To provide the most relevant support, we have compiled information on other similarly named drug candidates and the reasons for their clinical trial terminations or developments. Please review the information below to see if "CC-401" might be a misidentification of one of these compounds.

Alternative Drug Candidate Information

Several other drug candidates with similar alphanumeric designations have undergone clinical trials. Below is a summary of findings for these alternatives.

FGF401 (a Novartis compound)
  • Status: A first-in-human phase 1/2 study of FGF401 in patients with hepatocellular carcinoma or biomarker-selected solid tumors was conducted.[1]

NGN-401 (a Neurogene Inc. compound)
  • Status: An ongoing Phase 1/2 open-label clinical trial evaluating NGN-401 gene therapy for the treatment of Rett syndrome.

  • Reason for Partial Discontinuation: The high-dose arm of the trial was discontinued.[2] This decision was made after a child in the high-dose cohort experienced a serious adverse event (SAE) consistent with a systemic hyperinflammatory syndrome, a known risk of AAV gene therapy.[2][3][4] The low-dose cohort is continuing, as the FDA has allowed the company to proceed.[2]

ESG401
  • Status: A Phase 1a study of ESG401, a Trop2 antibody-drug conjugate, in patients with locally advanced/metastatic solid tumors has been conducted.

  • Development Update: The trial established a maximum tolerated dose and showed a favorable safety profile with promising antitumor activity in a heavily pretreated population.[5] There is no indication of termination; the trial is registered at ClinicalTrials.gov (NCT04892342).[5]

LHC-165 (a Novartis compound)
  • Status: A Phase I/Ib trial (NCT03301896) investigating LHC-165 as a single agent or in combination with PDR001 (spartalizumab) in patients with advanced solid tumors was terminated.

  • Reason for Termination: The trial was terminated for "business reasons," according to its ClinicalTrials.gov listing.[6]

Troubleshooting and Next Steps

  • Verify the Drug Identifier: Please double-check the identifier "CC-401" for any potential typos. Small variations in the name can lead to significantly different search results.

  • Provide Additional Details: If you have any other information related to "CC-401," such as the sponsoring company, the medical condition it was intended to treat, or the approximate dates of the clinical trials, please provide it. This information can help narrow down the search.

  • Consult Internal Documentation: If "CC-401" is an internal codename, relevant information may be found in your organization's internal documentation, such as research and development reports or clinical trial protocols.

Once the correct drug identifier is confirmed, we can proceed with creating the detailed technical support documentation you requested, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

General Reasons for Clinical Trial Termination

Clinical trials can be terminated for a variety of reasons, which can be broadly categorized.

Frequently Asked Questions (FAQs)

Q: What are the common reasons for the early termination of clinical trials?

A: Early termination of clinical trials is common in drug development. The most frequent reasons include:

  • Insufficient patient accrual: Difficulty in recruiting a sufficient number of eligible participants is a major reason for trial discontinuation.[7][8]

  • Safety concerns: The identification of unexpected or severe adverse events can lead to the termination of a trial.[8]

  • Lack of efficacy: Interim analysis may show that the investigational drug is not providing a significant benefit compared to the standard of care or placebo.[8]

  • Business or strategic reasons: A company may decide to terminate a trial due to a change in development priorities, financial constraints, or a portfolio review.[6]

  • External data: New information from other studies may impact the scientific rationale or ethical justification for continuing a trial.

Q: Where can I find information about terminated clinical trials?

A: The primary source for information on clinical trials, including those that have been terminated, is the ClinicalTrials.gov results database.[8] This database provides information on the reasons for termination, and in many cases, includes primary outcome data.[8]

Below is a generalized workflow for investigating a terminated clinical trial.

G cluster_0 Initial Investigation cluster_1 Data Analysis cluster_2 Support Documentation Verify Drug ID Verify Drug ID Search Public Databases Search Public Databases (e.g., ClinicalTrials.gov) Verify Drug ID->Search Public Databases Correct ID Identify Reason for Termination Identify Reason for Termination Search Public Databases->Identify Reason for Termination Review Company Publications Review Company Publications Review Company Publications->Identify Reason for Termination Extract Quantitative Data Extract Quantitative Data Identify Reason for Termination->Extract Quantitative Data Review Protocols Review Protocols Identify Reason for Termination->Review Protocols Create FAQ Create FAQ Extract Quantitative Data->Create FAQ Develop Troubleshooting Guide Develop Troubleshooting Guide Review Protocols->Develop Troubleshooting Guide Visualize Pathways Visualize Pathways Review Protocols->Visualize Pathways

References

Technical Support Center: CC-401 (JNK Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, handling, and use of CC-401 powder, a potent c-Jun N-terminal kinase (JNK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for CC-401 powder?

For optimal stability, CC-401 powder should be stored under specific conditions. Please refer to the table below for detailed storage recommendations for both the solid powder and stock solutions.

Q2: How should I reconstitute CC-401 powder?

CC-401 dihydrochloride is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[1] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO. For in vivo studies, the appropriate solvent should be selected based on the experimental design and animal model.

Q3: My CC-401 solution has been stored for a while. Is it still active?

The stability of CC-401 in solution is time and temperature-dependent. Stock solutions stored at -80°C are stable for up to 6 months, while those at -20°C should be used within 1 month.[2] It is recommended to aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles. If you suspect reduced activity, it is advisable to use a fresh stock solution or test the activity of the current stock in a pilot experiment.

Q4: Is CC-401 specific to JNK?

CC-401 is a potent inhibitor of all three JNK isoforms with a Ki (inhibition constant) of 25 to 50 nM.[2][3] It has been shown to have at least 40-fold selectivity for JNK compared to other related kinases such as p38, extracellular signal-regulated kinase (ERK), inhibitor of κB kinase (IKK2), protein kinase C, Lck, and zeta-associated protein of 70 kDa (ZAP70).[1][2]

Q5: At what concentration should I use CC-401 in my cell-based assay?

In cell-based assays, a concentration range of 1 to 5 µM CC-401 has been shown to provide specific JNK inhibition.[2] The optimal concentration will depend on the specific cell line and experimental conditions, so it is recommended to perform a dose-response experiment to determine the most effective concentration for your system.

Storage Conditions

Proper storage of CC-401 is critical to maintain its potency and ensure experimental reproducibility. The following table summarizes the recommended storage conditions.

FormStorage TemperatureDurationSpecial Instructions
Solid Powder -20°CSee CoAStore in a sealed container, protected from light.
Stock Solution -80°C6 monthsSealed storage, away from moisture and light.[2]
Stock Solution -20°C1 monthSealed storage, away from moisture and light.[2]

CoA: Certificate of Analysis

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent or no inhibition of c-Jun phosphorylation 1. Improper storage of CC-401.2. Incorrect concentration used.3. Insufficient incubation time.1. Ensure CC-401 powder and stock solutions have been stored according to the recommended conditions. Prepare fresh stock solutions if necessary.2. Perform a dose-response experiment to determine the optimal concentration for your cell line.3. Optimize the incubation time with the inhibitor prior to stimulation.
Precipitation of CC-401 in cell culture medium 1. The final concentration of the solvent (e.g., DMSO) is too high.2. The solubility of CC-401 is exceeded.1. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation.2. If using an aqueous-based medium, be aware that the solubility of CC-401 is lower than in DMSO.[3] Consider using a different vehicle or formulation for your experiment.
Off-target effects observed 1. The concentration of CC-401 is too high.1. While CC-401 is highly selective for JNK, using excessively high concentrations may lead to off-target effects.[1][2] It is recommended to use the lowest effective concentration determined from a dose-response curve.

Experimental Protocols & Signaling Pathways

JNK Signaling Pathway and CC-401 Mechanism of Action

CC-401 is an ATP-competitive inhibitor of all three JNK isoforms.[3] It binds to the ATP-binding site of activated, phosphorylated JNK, thereby preventing the phosphorylation of its downstream target, the transcription factor c-Jun.[2][3] This inhibition blocks the c-Jun-mediated signaling cascade.

JNK_Pathway cluster_0 Upstream Activators cluster_2 Downstream Effects Stress Cellular Stress (e.g., UV, Cytokines) MKK MKK4/7 Stress->MKK JNK JNK MKK->JNK cJun c-Jun JNK->cJun phosphorylates p_cJun p-c-Jun (Phosphorylated) Gene Gene Expression (Apoptosis, Inflammation) p_cJun->Gene CC401 CC-401 CC401->Inhibition

Caption: Mechanism of CC-401 inhibition on the JNK signaling pathway.

General Protocol for a Cell-Based c-Jun Phosphorylation Assay

This protocol provides a general workflow to assess the inhibitory effect of CC-401 on c-Jun phosphorylation in a human cell line, such as HK-2 human tubular epithelial cells, following stimulation with an osmotic stressor like sorbitol.[2]

experimental_workflow A 1. Cell Seeding Seed HK-2 cells in appropriate culture plates. B 2. Pre-treatment with CC-401 Incubate cells with varying concentrations of CC-401 (e.g., 1-5 µM) or vehicle control (DMSO). A->B C 3. Stimulation Induce cellular stress by adding sorbitol to the culture medium. B->C D 4. Cell Lysis Lyse the cells to extract total protein. C->D E 5. Protein Quantification Determine the protein concentration of each lysate. D->E F 6. Western Blotting Analyze the levels of phosphorylated c-Jun (p-c-Jun) and total c-Jun by Western blot. E->F G 7. Data Analysis Quantify band intensities and normalize p-c-Jun levels to total c-Jun. F->G

Caption: Workflow for assessing CC-401's effect on c-Jun phosphorylation.

References

Validation & Comparative

A Head-to-Head Comparison of CC-401 and Harmine for Beta-Cell Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for therapeutic agents that can induce pancreatic beta-cell proliferation is a central focus in diabetes research. Among the promising candidates are small molecules that inhibit Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This guide provides a detailed comparison of two such inhibitors, CC-401 and harmine, focusing on their mechanisms of action, efficacy in promoting beta-cell replication, and key differences in their cellular effects.

Mechanism of Action: A Shared Target with Divergent Pathways

Both CC-401 and harmine exert their pro-replicative effects on beta-cells primarily by inhibiting the DYRK1A and DYRK1B kinases.[1][2] This shared mechanism is supported by findings that combining the two compounds does not produce a significant additive effect on beta-cell replication beyond what is observed with each compound individually.[1] Inhibition of DYRK1A/B disrupts its role in maintaining beta-cell quiescence, thereby permitting cell cycle entry and proliferation.[3]

While the primary target is the same, the downstream signaling consequences appear to have subtle but important differences.

  • CC-401: The pro-replicative effects of CC-401 are pleiotropic. While it does activate the Nuclear Factor of Activated T-cells (NFAT) signaling pathway, a known downstream target of DYRK1A, inhibition of NFAT activity only partially blocks CC-401-induced beta-cell replication.[1] This suggests the involvement of NFAT-independent pathways. Indeed, CC-401 has been shown to inhibit the DYRK1A-dependent phosphorylation and subsequent stabilization of the cell cycle inhibitor p27Kip1.[1] Furthermore, it promotes the expression of proliferation-associated genes that are normally suppressed by the DREAM complex, another downstream effector of DYRK1A/B.[1][2]

  • Harmine: Harmine also promotes beta-cell replication through DYRK1A inhibition and subsequent NFAT activation.[4][5] However, a distinguishing feature of harmine is its ability to also enhance beta-cell differentiation, increasing the expression of key beta-cell transcription factors such as PDX1, MAFA, and NKX6.1.[5][6][7] Surprisingly, this pro-differentiation effect appears to be independent of its DYRK1A inhibitory activity.[6][7] This suggests that harmine possesses additional pharmacological activities that contribute to a more comprehensive beta-cell regenerative profile.

Signaling Pathway Diagram

DYRK1A_Inhibition_Pathway CC401 CC-401 DYRK1AB DYRK1A/B CC401->DYRK1AB inhibit Harmine Harmine Harmine->DYRK1AB inhibit Differentiation Pro-differentiation (Harmine-specific, DYRK1A-independent) Harmine->Differentiation NFAT NFAT Activation DYRK1AB->NFAT inhibits p27 p27Kip1 Destabilization DYRK1AB->p27 stabilizes DREAM DREAM Complex Derepression DYRK1AB->DREAM maintains BetaCellReplication Beta-Cell Replication NFAT->BetaCellReplication p27->BetaCellReplication inhibits DREAM->BetaCellReplication inhibits

Caption: Signaling pathways affected by CC-401 and harmine.

Comparative Efficacy in Beta-Cell Replication

Both CC-401 and harmine have demonstrated efficacy in promoting the replication of rodent and human beta-cells in vitro, as well as in vivo in animal models. The following tables summarize the quantitative data from various studies.

In Vitro Beta-Cell Replication Data
CompoundSpecies/Cell TypeConcentrationReplication Rate (% positive cells)Fold Increase vs. ControlNotesReference
CC-401 Purified Rat Beta-Cells~5 µM2.6% ± 0.3%~13-foldTreatment increased replication from a baseline of 0.2% ± 0.2%.[1]
CC-401 Rat Islets10 µM-5.4 ± 0.3-fold-[1]
CC-401 + TGF-β Inhibitor Rat Islets5 µM CC-401 + 5 µM D4476-Enhanced replicationTGF-β inhibitors alone had no effect but enhanced CC-401's activity.[1]
CC-401 + TGF-β Inhibitor Human Islets5 µM CC-401 + 2 µM Alk5 inhibitor II-Enhanced replicationSimilar synergistic effect observed in human islets.[1]
Harmine Human Islets10 µM~0.25-2.5%-Range observed across multiple studies.[8]
Harmine Rat Islets10 µM-5.3 ± 0.3-fold-[1]
Harmine + GLP-1RA Human Islets10 µM Harmine + GLP-1RA5-8%-Synergistic increase in replication.[9]
CC-401 + Harmine Rat Islets10 µM each-5.8 ± 0.4-foldInsignificant increase over individual treatments.[1]
In Vivo Beta-Cell Replication Data
CompoundAnimal ModelDosageReplication Rate (% positive cells)NotesReference
CC-401 Rat25 mg/kg/day IP for 7 days8.1% ± 3% (vs. 4.3% ± 0.5% in vehicle)Increased dosing led to weight loss.[1]
Harmine Mouse (Partial Pancreatectomy)10 mg/kg/daySubstantially more rapid regeneration of beta-cell mass-[5]
Harmine Mouse (Human Islet Transplant)10 mg/kg/day0.8-2% in transplanted human islets-[8]
Harmine + Exendin-4 Mouse (Human Islet Transplant)3 mg/kg/day Harmine + 0.1 mg/kg/day Exendin-47-fold increase in human beta-cell mass over 3 monthsSynergistic effect leading to significant expansion of beta-cell mass.[10][11]

Key Differences and Considerations

FeatureCC-401Harmine
Primary Target DYRK1A/BDYRK1A
Pro-differentiation Effect Not observed.[6][7]Yes, enhances expression of key beta-cell transcription factors.[5][6][7]
Mechanism of Differentiation N/AIndependent of DYRK1A inhibition.[6][7]
NFAT-Independence Pro-replicative effect is only partially dependent on NFAT activation.[1]Pro-replicative effect is largely attributed to NFAT activation.[4][5]
Other Pathways p27Kip1 destabilization, DREAM complex derepression.[1]-
Synergism Synergizes with TGF-β inhibitors.[1]Synergizes with GLP-1 Receptor Agonists.[3][9]
In Vivo Side Effects Weight loss observed at higher, more prolonged doses in rats.[1]Potential for central nervous system effects as it is a monoamine oxidase inhibitor (MAOI), though not observed at pro-replicative doses in animal studies.[3]

Experimental Protocols

In Vitro Beta-Cell Replication Assay (EdU/BrdU Incorporation)

This protocol describes a general method for assessing beta-cell proliferation in isolated islets treated with CC-401 or harmine.

a. Islet Isolation and Culture:

  • Human or rodent pancreata are digested using collagenase.

  • Islets are purified from the digested tissue, often by density gradient centrifugation.

  • Isolated islets are cultured in a suitable medium (e.g., RPMI-1640) supplemented with serum and glucose.

b. Compound Treatment and Proliferation Labeling:

  • Islets are treated with various concentrations of CC-401, harmine, or vehicle control for a specified period (e.g., 4 days).

  • For the final 24 hours of culture, a nucleoside analog such as 5-ethynyl-2'-deoxyuridine (EdU) or 5-bromo-2'-deoxyuridine (BrdU) is added to the medium.[8] This analog is incorporated into the DNA of replicating cells.

c. Immunofluorescence Staining and Imaging:

  • Islets are fixed (e.g., with 4% paraformaldehyde), permeabilized, and may be dispersed into single cells.

  • For EdU detection, a click chemistry reaction is used to attach a fluorescent azide.

  • For BrdU detection, DNA denaturation (e.g., with HCl) is required to expose the incorporated BrdU, which is then detected with a specific primary antibody and a fluorescently labeled secondary antibody.[8]

  • Beta-cells are identified by co-staining with an anti-insulin or anti-C-peptide antibody.

  • Nuclei are counterstained with a DNA dye like DAPI or Hoechst.

  • Images are acquired using fluorescence microscopy or high-content imaging systems.

d. Quantification:

  • The percentage of replicating beta-cells is calculated as the number of cells positive for both the proliferation marker (EdU/BrdU) and the beta-cell marker (insulin/C-peptide), divided by the total number of beta-cells, multiplied by 100.

In Vivo Beta-Cell Replication Assessment

a. Animal Model and Compound Administration:

  • Rodent models (rats or mice) are used.

  • CC-401 or harmine is administered daily for a set period (e.g., 7 days) via intraperitoneal (IP) injection or osmotic mini-pumps for continuous infusion.[1][11]

b. BrdU Labeling:

  • BrdU is provided in the drinking water or administered by daily IP injections for the duration of the experiment to label all cells entering the S-phase of the cell cycle.[1]

c. Tissue Processing and Immunohistochemistry:

  • At the end of the treatment period, animals are euthanized, and the pancreas is harvested.

  • The pancreas is fixed, embedded in paraffin, and sectioned.

  • Immunohistochemistry is performed on the tissue sections using antibodies against BrdU and insulin to identify replicating beta-cells.

d. Analysis:

  • The number of BrdU-positive and insulin-positive cells is counted across multiple islets and sections to determine the percentage of replicating beta-cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Islet_Isolation Islet Isolation (Human/Rodent) Culture Islet Culture Islet_Isolation->Culture Treatment Compound Treatment (CC-401/Harmine) Culture->Treatment EdU_BrdU_Labeling EdU/BrdU Labeling Treatment->EdU_BrdU_Labeling Staining Immunofluorescence (Insulin + EdU/BrdU) EdU_BrdU_Labeling->Staining Imaging Microscopy/ High-Content Imaging Staining->Imaging Analysis_vitro Quantification of Replicating Beta-Cells Imaging->Analysis_vitro Animal_Model Animal Model (Rat/Mouse) Compound_Admin Compound Administration (IP/Pump) Animal_Model->Compound_Admin BrdU_Admin BrdU Administration (Drinking Water/IP) Compound_Admin->BrdU_Admin Tissue_Harvest Pancreas Harvest BrdU_Admin->Tissue_Harvest IHC Immunohistochemistry (Insulin + BrdU) Tissue_Harvest->IHC Analysis_vivo Quantification of Replicating Beta-Cells IHC->Analysis_vivo

Caption: Workflow for assessing beta-cell replication.

Conclusion

Both CC-401 and harmine are potent inducers of beta-cell replication through their shared mechanism of DYRK1A/B inhibition. CC-401's activity involves multiple downstream pathways beyond NFAT activation, highlighting the complex signaling network controlling beta-cell proliferation. Harmine stands out for its dual ability to not only stimulate replication but also promote beta-cell differentiation, a feature that may be particularly advantageous for regenerative therapies. This pro-differentiation effect is, however, independent of its DYRK1A inhibitory action, suggesting a polypharmacological profile.

The choice between these compounds for further research and development may depend on the specific therapeutic strategy. The synergistic effects of CC-401 with TGF-β inhibitors and harmine with GLP-1 receptor agonists also open up possibilities for combination therapies to achieve robust beta-cell regeneration. Future studies should focus on optimizing drug delivery to the pancreas to mitigate potential off-target effects and fully harness the therapeutic potential of these promising molecules.

References

ABN401 (CC-401): A Comparative Selectivity Profile Against Kinase Targets

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profile of ABN401 (also referred to as CC-401), a potent MET inhibitor. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential and off-target effects.

ABN401 is an orally active, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, a key target in cancer therapy due to its role in tumor cell growth, migration, and invasion.[1] Understanding the selectivity of ABN401 is crucial for predicting its efficacy and potential side effects. This guide details its inhibitory activity against its primary target, MET, and compares it with its activity against other kinases.

Quantitative Kinase Inhibition Profile

The kinase selectivity of ABN401 was determined by screening against a large panel of 571 kinases.[2] The following table summarizes the inhibitory activity of ABN401 against its primary target and notable off-targets.

Target Kinase% Inhibition at 1µM ABN401IC50 (nM)Kinase FamilyReference
MET 98%10Tyrosine Kinase[2]
CLK1 37%Not ReportedCMGC[2]
CLK4 45%Not ReportedCMGC[2]

Note: The comprehensive kinase selectivity profiling was performed by Reaction Biology Corp.[2]

Experimental Protocols

Kinase Selectivity Assay (HotSpot™ Kinase Assay)

The kinase selectivity profile of ABN401 was determined using the HotSpot™ Kinase Assay platform. This is a radiometric assay that directly measures the catalytic activity of the kinase.[1][2]

Experimental Workflow:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_substrate Prepare substrate in base reaction buffer add_cofactors Add required cofactors prep_substrate->add_cofactors add_kinase Dispense kinase into substrate solution add_cofactors->add_kinase add_compound Deliver ABN401 (in 100% DMSO) add_kinase->add_compound incubate_20min Incubate for 20 minutes at room temperature add_compound->incubate_20min initiate_reaction Initiate reaction with 33P-ATP incubate_20min->initiate_reaction incubate_2hr Incubate for 2 hours at room temperature initiate_reaction->incubate_2hr filter_binding Detect kinase activity by P81 filter-binding method incubate_2hr->filter_binding

Figure 1. Experimental workflow for the HotSpot™ Kinase Assay.

Reagents:

  • Base Reaction Buffer: 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.[2]

  • Cofactors: Added as required for each specific kinase.[2]

  • 33P-ATP: Used to initiate the kinase reaction.[2]

  • Substrate: Specific for each kinase being assayed.

Procedure:

  • The substrate is prepared in a freshly made base reaction buffer.

  • Any necessary cofactors for the specific kinase are added to the substrate solution.

  • The kinase is delivered to the substrate solution and mixed gently.

  • ABN401, dissolved in 100% DMSO, is delivered to the kinase reaction mixture. The mixture is then incubated for 20 minutes at room temperature.

  • The kinase reaction is initiated by the addition of 33P-ATP.

  • The reaction is allowed to proceed for 2 hours at room temperature.

  • The kinase activity is detected using the P81 filter-binding method, which captures the radiolabeled phosphorylated substrate.[2]

Signaling Pathway Modulation

ABN401's primary therapeutic effect is derived from its potent inhibition of the MET receptor tyrosine kinase. The MET signaling pathway is a critical regulator of cell proliferation, survival, and motility.[3] Aberrant activation of this pathway is implicated in the development and progression of various cancers.[3]

G cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes HGF HGF MET MET Receptor HGF->MET Binds and Activates PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK STAT STAT Pathway MET->STAT SRC_FAK SRC/FAK Pathway MET->SRC_FAK ABN401 ABN401 ABN401->MET Inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation STAT->Proliferation Migration Migration & Invasion SRC_FAK->Migration

References

Unveiling Cc-401: A Comparative Analysis of a Novel DYRK1A/B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of Cc-401 as a dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B) inhibitor. Through objective comparison with established alternatives and supported by experimental data, this document serves as a critical resource for evaluating Cc-401's potential in therapeutic development.

Executive Summary

Cc-401 has emerged as a significant modulator of β-cell replication through its inhibitory action on DYRK1A and DYRK1B. This guide presents a comparative analysis of Cc-401 against other known DYRK1A/B inhibitors, including Harmine, INDY, GNF4877, Leucettine L41, and 5-Iodotubercidin. The presented data, summarized in clear, comparative tables, highlights the potency and selectivity of these compounds. Detailed experimental protocols for key assays are provided to ensure reproducibility and critical evaluation. Furthermore, signaling pathway and experimental workflow diagrams generated using Graphviz offer a visual representation of the complex biological processes involved.

Comparative Inhibitory Activity of DYRK1A/B Inhibitors

The therapeutic potential of targeting DYRK1A and DYRK1B has led to the development and characterization of numerous small molecule inhibitors. This section provides a quantitative comparison of the inhibitory activities of Cc-401 and its alternatives against both DYRK1A and DYRK1B. The data, presented in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), allows for a direct assessment of the potency and selectivity of each compound.

CompoundDYRK1A IC50 (nM)DYRK1B IC50 (nM)Ki (nM)Key Characteristics
Cc-401 37080-Initially identified as a JNK inhibitor, later validated as a potent DYRK1A/B inhibitor that promotes β-cell replication.
Harmine 33 - 80166-A natural β-carboline alkaloid, widely used as a research tool for DYRK1A inhibition.
INDY 240230180 (for DYRK1A)A potent, ATP-competitive inhibitor of both DYRK1A and DYRK1B.
GNF4877 6--A potent inhibitor of DYRK1A and GSK3β.
Leucettine L41 40--A potent inhibitor of DYRKs and CLKs, derived from the marine sponge Leucettamine B.
5-Iodotubercidin (5-IT) Not AvailableNot Available-A potent inducer of human β-cell proliferation, identified as a selective inhibitor of the DYRK family.

Note: IC50 and Ki values can vary between different assay conditions and experimental setups. The data presented here is a compilation from various sources for comparative purposes.

Experimental Protocols

To ensure transparency and facilitate the replication of findings, this section details the methodologies for key experiments cited in the validation of DYRK1A/B inhibitors.

In Vitro DYRK1A/B Kinase Inhibition Assay (Radiometric HotSpot™ Assay)

This assay quantifies the inhibitory effect of a compound on the kinase activity of DYRK1A or DYRK1B by measuring the incorporation of radiolabeled phosphate into a substrate.

Materials:

  • Recombinant human DYRK1A or DYRK1B enzyme

  • Peptide substrate (e.g., RRRFRPASPLRGPPK)

  • [γ-³³P]-ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Test compounds (e.g., Cc-401) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, peptide substrate, and kinase reaction buffer.

  • Add the test compound at various concentrations to the reaction mixture in the wells of a 96-well plate. Include a DMSO control (vehicle).

  • Initiate the kinase reaction by adding [γ-³³P]-ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]-ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular DYRK1A Inhibition Assay (NanoBRET™ Target Engagement Assay)

This assay measures the ability of a compound to bind to DYRK1A within living cells, providing a measure of target engagement.

Materials:

  • HEK293 cells

  • NanoLuc®-DYRK1A fusion vector

  • NanoBRET™ Tracer

  • Test compounds dissolved in DMSO

  • Opti-MEM® I Reduced Serum Medium

  • Nano-Glo® Substrate and Nano-Glo® Luciferase Assay Buffer

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-DYRK1A fusion vector.

  • Seed the transfected cells into a 96-well plate and incubate for 24 hours.

  • Treat the cells with the test compound at various concentrations for a specified time.

  • Add the NanoBRET™ Tracer to the cells and incubate.

  • Add the Nano-Glo® Substrate and Luciferase to the wells.

  • Measure the luminescence at two wavelengths (donor and acceptor) using a luminometer.

  • Calculate the BRET ratio (acceptor emission/donor emission).

  • Determine the IC50 value by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a competitive binding curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by DYRK1A/B and a typical experimental workflow for inhibitor validation.

DYRK1A_p27_Pathway DYRK1A DYRK1A p27 p27Kip1 DYRK1A->p27 phosphorylates p27_P p-p27Kip1 (Ser10) p27->p27_P Degradation Proteasomal Degradation p27->Degradation Stabilization Stabilization p27_P->Stabilization CellCycleArrest Cell Cycle Arrest (G1 Phase) Stabilization->CellCycleArrest Cc_401 Cc-401 Cc_401->DYRK1A inhibits

DYRK1A-mediated phosphorylation and stabilization of p27Kip1.

DYRK1A_DREAM_Complex_Pathway cluster_dream DREAM Complex p130 p130 DREAM_Assembly DREAM Complex Assembly p130->DREAM_Assembly E2F4_DP1 E2F4/DP1 E2F4_DP1->DREAM_Assembly MuvB MuvB Core (LIN9, LIN37, LIN52, etc.) MuvB->DREAM_Assembly DYRK1A DYRK1A LIN52 LIN52 DYRK1A->LIN52 phosphorylates LIN52_P p-LIN52 (Ser28) LIN52->LIN52_P LIN52_P->MuvB Gene_Repression Cell Cycle Gene Repression DREAM_Assembly->Gene_Repression Quiescence Quiescence (G0) Gene_Repression->Quiescence Cc_401 Cc-401 Cc_401->DYRK1A inhibits

DYRK1A's role in promoting DREAM complex assembly and quiescence.

Experimental_Workflow Compound_Library Compound Library (including Cc-401) Primary_Screening Primary Screening (In Vitro Kinase Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Cellular Assays) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization In_Vivo_Studies In Vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Studies

A generalized experimental workflow for DYRK1A/B inhibitor validation.

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers on the Cross-Reactivity Profiles of Novel Kinase Inhibitors

This guide provides a comprehensive comparison of the kinase selectivity of ABN401, a potent and highly selective MET inhibitor, with other commercially available MET inhibitors, capmatinib and savolitinib. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

Kinase Cross-Reactivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the cross-reactivity data for ABN401, capmatinib, and savolitinib against large kinase panels.

Inhibitor Primary Target IC50 (MET) Screening Panel Size Key Off-Targets and Inhibition (%) at 1 µM Selectivity Notes
ABN401 MET10 nM[1]571 kinases[1]MET (98%), CLK1 (37%), CLK4 (45%)[1]Highly selective for MET kinase.[1]
Capmatinib MET0.13 nM[2][3]>400 kinases[2][3]Data not publicly detailedOver 10,000-fold selectivity for c-MET over a large panel of human kinases.[2]
Savolitinib MET5 nM (c-Met), 3 nM (p-Met)[4]274 kinases[4]Data not publicly detailedDescribed as having exquisite kinase selectivity.[4]

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount in preclinical drug development. A widely accepted and robust method for this is the radiometric kinase assay, which directly measures the enzymatic activity of the kinase.

Radiometric Kinase Assay (Representative Protocol)

This method is considered the "gold standard" for kinase profiling.[5][6]

Objective: To quantify the inhibitory activity of a compound against a panel of kinases by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a specific substrate.

Materials:

  • Purified kinase enzymes

  • Specific peptide or protein substrates for each kinase

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (e.g., ABN401) dissolved in DMSO

  • Phosphocellulose filter paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: Kinase reactions are set up in a multi-well plate format. Each well contains the kinase reaction buffer, the specific kinase, its substrate, and the test compound at various concentrations.

  • Initiation: The reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Termination and Spotting: The reaction is stopped, and a portion of the reaction mixture is spotted onto phosphocellulose filter paper. The phosphorylated substrate binds to the paper, while the unbound radiolabeled ATP does not.

  • Washing: The filter papers are washed multiple times with the wash buffer to remove any unbound [γ-³²P]ATP or [γ-³³P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate on the filter paper is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a control reaction (containing DMSO without the inhibitor). IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Experimental Workflow for Kinase Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Kinase & Substrate Preparation C Incubate Kinase, Substrate, & Compound A->C B Compound Dilution Series B->C D Initiate Reaction with [γ-³²P]ATP C->D E Stop Reaction & Spot on Filter Paper D->E F Wash to Remove Unbound ATP E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I

Kinase Profiling Workflow

MET Signaling Pathway

The c-MET receptor tyrosine kinase plays a crucial role in normal cellular processes such as proliferation, motility, and morphogenesis. However, its aberrant activation is implicated in the development and progression of various cancers. Upon binding of its ligand, hepatocyte growth factor (HGF), the MET receptor dimerizes and autophosphorylates, leading to the activation of multiple downstream signaling cascades.

G Simplified MET Signaling Pathway HGF HGF MET MET Receptor HGF->MET Binds & Activates GRB2 GRB2/SOS MET->GRB2 GAB1 GAB1 MET->GAB1 STAT3 STAT3 MET->STAT3 PLCg PLCγ MET->PLCg SRC SRC MET->SRC RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Motility Cell Motility, Invasion & Migration PLCg->Motility SRC->Motility ABN401 ABN401 Capmatinib Savolitinib ABN401->MET Inhibits

MET Signaling and Inhibitor Action

The diagram above illustrates the central role of the MET receptor in activating key downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[7] ABN401, capmatinib, and savolitinib exert their therapeutic effect by inhibiting the kinase activity of the MET receptor, thereby blocking these downstream signals.

References

Independent Validation of CC-401's Effects on JNK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the c-Jun N-terminal kinase (JNK) inhibitor CC-401 with other commonly used alternatives, SP600125 and AS601245. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool for their studies of the JNK signaling pathway.

Unraveling the JNK Signaling Cascade

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] They are activated in response to a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling pathway plays a crucial role in regulating various cellular processes such as proliferation, apoptosis, and inflammation.[2]

The activation of JNK is a multi-step process. It begins with the activation of upstream kinases, which in turn phosphorylate and activate JNK. Once activated, JNK can phosphorylate a range of downstream targets, most notably the transcription factor c-Jun.[3] Phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in the aforementioned cellular processes.

Comparative Analysis of JNK Inhibitors

CC-401, SP600125, and AS601245 are all ATP-competitive inhibitors of JNK, meaning they bind to the ATP-binding pocket of the kinase, preventing the transfer of phosphate to its substrates.[3][4][5] While all three compounds target the JNK pathway, they exhibit differences in potency and selectivity.

InhibitorTarget(s)Ki (nM)IC50 (nM)Notes
CC-401 JNK1, JNK2, JNK325-50-A second-generation anthrapyrazolone JNK inhibitor.[3][6]
SP600125 JNK1, JNK2, JNK3190 (JNK2)JNK1: 40, JNK2: 40, JNK3: 90A widely used anthrapyrazolone JNK inhibitor, though some studies suggest it may have off-target effects.[4]
AS601245 JNK1, JNK2, JNK3-hJNK1: 150, hJNK2: 220, hJNK3: 70An orally active and selective JNK inhibitor.[5]

Caption: Comparative inhibitory activities of CC-401, SP600125, and AS601245 against JNK isoforms. Data is compiled from multiple sources.

Visualizing the JNK Signaling Pathway and Inhibition

To better understand the mechanism of action of these inhibitors, the following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for validating inhibitor efficacy.

JNK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Upstream Kinases Upstream Kinases Receptor->Upstream Kinases JNK JNK Upstream Kinases->JNK P c-Jun c-Jun JNK->c-Jun P CC-401 CC-401 / SP600125 / AS601245 CC-401->JNK Gene Expression Gene Expression c-Jun->Gene Expression

Caption: JNK signaling pathway and the point of inhibition by CC-401 and its alternatives.

Experimental Protocols for Independent Validation

To independently validate the effects of CC-401 and compare it to other inhibitors, the following experimental protocols are provided.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of JNK.

Materials:

  • Recombinant active JNK protein

  • JNK substrate (e.g., GST-c-Jun)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mM Na3VO4)

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • CC-401, SP600125, AS601245

  • 96-well plates

  • Plate reader (for non-radiolabeled assays) or scintillation counter (for radiolabeled assays)

Procedure:

  • Prepare serial dilutions of the JNK inhibitors (CC-401, SP600125, AS601245) in kinase assay buffer.

  • In a 96-well plate, add the recombinant JNK protein, JNK substrate, and the diluted inhibitors.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiolabeled ATP: Measure the incorporation of 32P into the substrate using a scintillation counter.

    • Antibody-based detection: Use a phospho-specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Western Blot Analysis of c-Jun Phosphorylation in Cells

This assay determines the ability of an inhibitor to block JNK activity within a cellular context by measuring the phosphorylation of its downstream target, c-Jun.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • JNK activator (e.g., anisomycin, UV radiation)

  • CC-401, SP600125, AS601245

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-JNK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the JNK inhibitors (CC-401, SP600125, AS601245) for a specified time (e.g., 1 hour).

  • Stimulate the cells with a JNK activator for a specific duration (e.g., 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total c-Jun, total JNK, and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the total levels of the proteins of interest.

  • Quantify the band intensities to determine the relative levels of c-Jun phosphorylation in the presence and absence of the inhibitors.

Experimental_Workflow Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment JNK Activation JNK Activation Inhibitor Treatment->JNK Activation Cell Lysis Cell Lysis JNK Activation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Antibody Incubation Antibody Incubation Western Blot->Antibody Incubation Detection Detection Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: A typical experimental workflow for validating the efficacy of JNK inhibitors in a cellular context.

References

A Comparative Analysis of the JNK Inhibitors Cc-401 and AS602801: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two prominent c-Jun N-terminal kinase (JNK) inhibitors, Cc-401 and AS602801, for researchers, scientists, and drug development professionals. Both small molecules are ATP-competitive inhibitors of JNK, a key signaling protein in cellular responses to stress, inflammation, and apoptosis. While they share a primary target, this guide will illuminate their key differences in potency, selectivity, and clinical development history, supported by experimental data and detailed methodologies.

Executive Summary

Cc-401 and AS602801 are both potent inhibitors of all three JNK isoforms. However, available data suggests that Cc-401 exhibits higher potency for the JNK family. A critical differentiating factor is the off-target activity of Cc-401, which has been shown to potently inhibit Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B). This off-target effect is not prominently reported for AS602801. In terms of clinical progression, AS602801 has completed a Phase 2 clinical trial for endometriosis, while the development of Cc-401 for acute myeloid leukemia was terminated in Phase 1.

Data Presentation

The following tables summarize the key quantitative data for Cc-401 and AS602801 based on available preclinical data.

Table 1: Comparative Potency against JNK Isoforms

CompoundJNK1JNK2JNK3
Cc-401 (Ki) 25-50 nM25-50 nM25-50 nM
AS602801 (IC50) 80 nM[1][2]90 nM[1][2]230 nM[1][2]

Table 2: Kinase Selectivity Profile

CompoundPrimary Target(s)Known Off-Targets (Potent)Selectivity Notes
Cc-401 JNK1, JNK2, JNK3DYRK1A, DYRK1B[3]At least 40-fold selective for JNK over some related kinases[4].
AS602801 JNK1, JNK2, JNK3Not prominently reportedDifferent inhibitory and toxicity profiles compared to other JNK inhibitors suggest a unique off-target profile[1].

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental approach for comparing these inhibitors, the following diagrams are provided.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_jnk JNK cluster_downstream Downstream Targets cluster_inhibitors Inhibitors Stress Stress MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K phosphorylates JNK JNK1/2/3 MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 Transcription Factor cJun->AP1 activates Cellular_Response Apoptosis, Inflammation, Proliferation AP1->Cellular_Response regulates Cc-401 Cc-401 Cc-401->JNK ATP-competitive inhibition AS602801 AS602801 AS602801->JNK ATP-competitive inhibition

Caption: JNK Signaling Pathway and points of inhibition by Cc-401 and AS602801.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison Kinase_Assay Biochemical Kinase Assay (JNK & Kinome Panel) Compare_Potency Compare IC50/Ki Values Kinase_Assay->Compare_Potency Compare_Selectivity Compare Kinase Selectivity Kinase_Assay->Compare_Selectivity Cell_Culture Cancer Cell Lines Treatment Treat with Cc-401 or AS602801 Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot (p-c-Jun, c-Jun, etc.) Treatment->Western_Blot Compare_Efficacy Compare Anti-tumor Efficacy Viability_Assay->Compare_Efficacy Xenograft Establish Tumor Xenografts in Mice Inhibitor_Treatment Administer Cc-401 or AS602801 Xenograft->Inhibitor_Treatment Tumor_Measurement Monitor Tumor Volume Inhibitor_Treatment->Tumor_Measurement Toxicity_Assessment Assess Toxicity (Body Weight, etc.) Inhibitor_Treatment->Toxicity_Assessment Tumor_Measurement->Compare_Efficacy

Caption: A generalized experimental workflow for the comparative analysis of kinase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to evaluate JNK inhibitors.

Cell Viability Assay (Trypan Blue Exclusion Method)

This protocol is adapted from a study evaluating the cytotoxicity of AS602801.[5]

  • Cell Seeding: Plate cells (e.g., PANC-1, A2780, A549) in 6-well plates and culture until they reach the desired confluency.

  • Compound Treatment: Treat cells with varying concentrations of Cc-401 or AS602801 for a specified duration (e.g., 3 days). Include a vehicle control (e.g., DMSO).

  • Cell Harvesting: Detach adherent cells using trypsin and collect all cells, including those in the supernatant.

  • Staining: Mix a small aliquot of the cell suspension with a 0.2% trypan blue solution for 1 minute at room temperature.

  • Cell Counting: Using a hemocytometer, count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Data Analysis: Calculate the percentage of dead cells using the formula: % Dead Cells = 100 * (Number of Dead Cells / (Number of Viable Cells + Number of Dead Cells)).

Western Blot for JNK Pathway Activity

This protocol provides a general framework for assessing the inhibition of JNK signaling.

  • Cell Lysis: After treatment with Cc-401, AS602801, or a vehicle control, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated c-Jun (a direct substrate of JNK) and total c-Jun overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated c-Jun to total c-Jun and the loading control to determine the extent of JNK pathway inhibition.

In Vivo Tumor Xenograft Study

This protocol is based on a preclinical study of AS602801 in a cancer model.[5]

  • Cell Implantation: Subcutaneously implant cancer stem cells (e.g., PANC-1 CSLCs) into the flanks of immunodeficient mice.

  • Tumor Growth: Allow tumors to establish and reach a palpable size.

  • Treatment Administration: Randomize mice into treatment groups (e.g., vehicle control, Cc-401, AS602801). Administer the compounds systemically (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 40 mg/kg daily for 10 consecutive days for AS602801).[5]

  • Monitoring: Measure tumor volume with calipers at regular intervals and monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.

  • Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the anti-tumor efficacy of the different treatments.

Concluding Remarks

The comparative analysis of Cc-401 and AS602801 reveals two potent JNK inhibitors with distinct profiles. While Cc-401 demonstrates higher potency against JNKs, its significant off-target activity against DYRK1A/B may contribute to its biological effects and potential toxicity, which could have been a factor in its clinical trial termination. AS602801, on the other hand, has progressed further in clinical development for an inflammatory condition, suggesting a potentially more favorable safety and selectivity profile. The choice between these inhibitors for research purposes will depend on the specific biological question being addressed. If the aim is to specifically probe the consequences of JNK inhibition, AS602801 may be the more suitable tool, although its complete kinase selectivity profile should be considered. Conversely, Cc-401 could be valuable for studying the combined effects of JNK and DYRK1A/B inhibition. This guide provides a foundational framework for researchers to make informed decisions and design rigorous experiments in the study of JNK signaling.

References

A Comparative Analysis of CC-401 and Novel DYRK1A Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of the established DYRK1A inhibitor, CC-401, against a new wave of novel inhibitors targeting the same kinase. This document synthesizes available preclinical data, outlines experimental methodologies, and visualizes key cellular pathways to offer a comprehensive resource for evaluating therapeutic candidates.

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders like Alzheimer's disease, various cancers, and diabetes.[1][2] The overexpression of DYRK1A is linked to pathological processes such as the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles in Alzheimer's disease.[3][4] This has spurred the development of numerous small molecule inhibitors aimed at modulating its activity.

This guide focuses on the comparative efficacy of CC-401, a compound initially identified as a JNK inhibitor but subsequently found to potently inhibit DYRK1A and DYRK1B[5], against several novel and promising DYRK1A inhibitors that have recently emerged from discovery pipelines.

Quantitative Efficacy Comparison of DYRK1A Inhibitors

The following table summarizes the in vitro potency (IC50) of CC-401 and a selection of novel DYRK1A inhibitors. It is important to note that these values are derived from various studies and experimental conditions may differ. Direct head-to-head comparisons under identical assay conditions would be required for a definitive efficacy ranking.

Compound NameTarget Kinase(s)IC50 (nM)Assay TypeSource
CC-401 DYRK1A370Not Specified[1]
DYRK1B80Not Specified[1]
NSC361563 DYRK1APotent and SelectiveEnzymatic Assays[2][6]
Thiadiazine Analog (Compound 1) DYRK1A9410FRET-based LanthaScreen® Eu Kinase Binding Assay[7][8]
Thiadiazine Analog (Optimized) DYRK1A71-185 (Kd)Not Specified[7]
PST-001 DYRK1A40Not Specified[9][10]
SM07883 DYRK1A1.6Kinase Panel Screen[3][11]
GSK-3β10.8Kinase Panel Screen[3]
CaNDY DYRK1A7.9In vitro kinase assay[12]
INDY DYRK1A122In vitro kinase assay[12]
Staurosporine DYRK1A5.4In vitro kinase assay[12]

Key Signaling Pathways Involving DYRK1A

DYRK1A is a multifaceted kinase that plays a crucial role in several cellular signaling cascades. Its inhibition can therefore have pleiotropic effects. Below are diagrams illustrating two of the most well-characterized pathways influenced by DYRK1A activity.

DYRK1A_Tau_Pathway DYRK1A DYRK1A Tau Tau DYRK1A->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Inhibitor DYRK1A Inhibitor (e.g., CC-401, Novel Inhibitors) Inhibitor->DYRK1A

DYRK1A-mediated Tau Hyperphosphorylation Pathway.

DYRK1A_Cell_Cycle_Pathway cluster_nucleus Nucleus DYRK1A DYRK1A p27Kip1 p27Kip1 DYRK1A->p27Kip1 Phosphorylates & Stabilizes DREAM_Complex DREAM Complex DYRK1A->DREAM_Complex Maintains Integrity CellCycleArrest Cell Cycle Arrest p27Kip1->CellCycleArrest Inhibits CellCycleGenes Cell Cycle Progression Genes (e.g., MYBL2, FOXM1) DREAM_Complex->CellCycleGenes Represses CellProliferation Cell Proliferation CellCycleGenes->CellProliferation Inhibitor DYRK1A Inhibitor Inhibitor->DYRK1A

Role of DYRK1A in Cell Cycle Regulation.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental methodologies are crucial. Below are outlines for key assays used in the characterization of DYRK1A inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to determine the potency of kinase inhibitors.

Objective: To determine the IC50 value of a test compound against DYRK1A.

Materials:

  • Recombinant DYRK1A enzyme

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer (Alexa Fluor™ 647 labeled)

  • Kinase Buffer

  • Test compounds (e.g., CC-401, novel inhibitors)

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the DYRK1A enzyme and the Eu-labeled anti-tag antibody in kinase buffer.

  • Tracer Solution: Prepare a solution of the kinase tracer in kinase buffer.

  • Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture.

  • Initiation of Binding: Add the tracer solution to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Compound_Dilution 1. Compound Serial Dilution Plate_Loading 4. Add Components to 384-well Plate Compound_Dilution->Plate_Loading Kinase_Ab_Mix 2. Prepare Kinase/ Antibody Mixture Kinase_Ab_Mix->Plate_Loading Tracer_Prep 3. Prepare Tracer Solution Tracer_Prep->Plate_Loading Incubation 5. Incubate at RT Plate_Loading->Incubation TR_FRET_Reading 6. Read Plate (TR-FRET) Incubation->TR_FRET_Reading Data_Analysis 7. Calculate Emission Ratio & Determine IC50 TR_FRET_Reading->Data_Analysis

Workflow for LanthaScreen® Kinase Binding Assay.
Cell-Based Tau Phosphorylation Assay

This assay evaluates the ability of an inhibitor to modulate DYRK1A activity within a cellular context, specifically its effect on tau phosphorylation.

Objective: To assess the effect of DYRK1A inhibitors on the phosphorylation of tau at specific epitopes in a cellular model.

Materials:

  • Human cell line (e.g., HEK293T, SH-SY5Y)

  • Expression vectors for human Tau and DYRK1A

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-Tau [specific epitope], anti-total-Tau, anti-DYRK1A, anti-loading control like GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment (gels, membranes, buffers, chemiluminescence substrate)

  • ELISA kits for specific phospho-tau species (optional)

Procedure:

  • Cell Culture and Transfection: Culture the chosen cell line to an appropriate confluency. Co-transfect the cells with plasmids encoding human Tau and DYRK1A.

  • Compound Treatment: After a post-transfection period (e.g., 24 hours), treat the cells with various concentrations of the DYRK1A inhibitor or vehicle control for a specified duration.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the specific phospho-tau epitope, total tau, and a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phospho-tau and total tau proteins. Normalize the phospho-tau signal to the total tau signal and the loading control. Compare the levels of phospho-tau in inhibitor-treated cells to the vehicle-treated control.

Conclusion

The landscape of DYRK1A inhibitors is rapidly evolving, with novel compounds demonstrating high potency and selectivity. While CC-401 remains a valuable tool compound for studying DYRK1A/B inhibition, newer agents like SM07883 and CaNDY show significantly lower IC50 values in preclinical models. The choice of an optimal inhibitor for further investigation will depend on a comprehensive evaluation of its efficacy, selectivity, pharmacokinetic properties, and on-target effects in relevant disease models. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate such comparative analyses and aid in the strategic advancement of DYRK1A-targeted therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of CC-401: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of CC-401, a potent inhibitor of c-Jun N-terminal kinases (JNKs), assuming the compound is the JNK inhibitor with CAS Number 395104-30-0.[1][2]

It is imperative to confirm the identity of the chemical and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before proceeding with any handling or disposal activities. This information is intended to supplement, not replace, institutional protocols and the guidance of certified environmental health and safety (EHS) professionals.

Essential Safety and Disposal Procedures

Given that the toxicological properties of CC-401 have not been fully elucidated, it should be treated as a potentially hazardous substance.[2] Adherence to strict safety protocols is mandatory to mitigate any potential risks.

Personal Protective Equipment (PPE): Before handling CC-401, ensure the following PPE is worn:

  • Chemical-resistant gloves

  • Appropriate safety glasses or goggles

  • A laboratory coat

All handling of CC-401, especially when in powdered form or when creating solutions, should be conducted within a certified chemical fume hood to prevent inhalation.[2]

Step-by-Step Disposal Protocol

The disposal of CC-401 and its contaminated materials must be managed in accordance with federal, state, and local hazardous waste regulations.

For Solid CC-401:

  • Containment: Carefully sweep or vacuum up any dry material.[2] Avoid generating dust.

  • Labeling: Place the collected solid waste into a clearly labeled, sealable container. The label should include "Hazardous Waste," the chemical name ("CC-401"), and any other identifiers required by your institution.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

For CC-401 Solutions:

  • Absorption: Absorb liquid waste containing CC-401 with a non-reactive, finely-powdered absorbent material.

  • Collection: Carefully collect the saturated absorbent material.

  • Containment and Labeling: Place the contaminated absorbent into a sealable, appropriately labeled hazardous waste container.

  • Storage: Store the container in the designated hazardous waste area.

Decontamination:

Following a spill or as part of routine cleanup, decontaminate surfaces and equipment with alcohol and then ventilate the area.[2] All materials used for decontamination (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.

Quantitative Data: Physical and Chemical Properties of CC-401

PropertyValue
CAS Number 395104-30-0
Molecular Formula C₂₂H₂₄N₆O
Appearance Off-white solid
Melting Point 142 - 145 °C
Solubility in Water 0.0 mg/mL
Solubility in Solvents Approx. 30 mg/mL in DMSO and dimethylformamide

Data sourced from Axon Medchem and Cayman Chemical product information.[2][3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of CC-401.

cluster_start Start: CC-401 Waste cluster_form Determine Physical Form cluster_solid_path Solid Waste Disposal cluster_liquid_path Liquid Waste Disposal cluster_end Final Disposal start Identify CC-401 Waste is_solid Solid? start->is_solid sweep Sweep/Vacuum Solid is_solid->sweep Yes absorb Absorb with Inert Material is_solid->absorb No (Solution) container_solid Seal in Labeled Hazardous Waste Container sweep->container_solid storage Store in Designated Hazardous Waste Area container_solid->storage container_liquid Seal Contaminated Material in Labeled Container absorb->container_liquid container_liquid->storage professional_disposal Arrange for Pickup by Certified Waste Disposal Service storage->professional_disposal

Caption: Disposal workflow for solid and liquid forms of CC-401.

Professional Disposal is Non-Negotiable

Under no circumstances should CC-401 or its containers be disposed of in the regular trash or poured down the drain. All waste containing this compound must be managed by a licensed hazardous waste disposal company. Consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.

References

Essential Safety and Logistical Information for Handling Cc-401

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. This document provides essential, immediate safety and logistical information for the JNK inhibitor, Cc-401, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling Cc-401, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following personal protective equipment is required.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be chemical splash goggles.[1] For splash hazards, a face shield should be worn in addition to goggles.[1][2]
Hand Protection Chemical-Resistant GlovesDisposable, latex-free, and powder-free gloves are required.[3] The specific glove material should be selected based on chemical compatibility.[1]
Body Protection Laboratory Coat or GownA long-sleeved, seamless gown is necessary to protect the body.[3]
Respiratory Protection RespiratorRequired when unpacking hazardous drugs or when there is a potential to exceed exposure limits.[3]
Foot Protection Shoe CoversDisposable, skid-resistant, and water-resistant shoe covers should be worn over footwear.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of Cc-401. The following step-by-step guidance outlines the key procedures from preparation to post-handling.

Experimental Workflow for Handling Cc-401

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe 1. Don PPE prep_setup 2. Prepare work area in a ventilated hood prep_ppe->prep_setup handle_weigh 3. Weigh Cc-401 carefully prep_setup->handle_weigh handle_dissolve 4. Dissolve in appropriate solvent handle_weigh->handle_dissolve post_clean 5. Decontaminate work surfaces handle_dissolve->post_clean post_doff 6. Doff PPE correctly post_clean->post_doff

Caption: A stepwise workflow for the safe handling of Cc-401 in a laboratory setting.

Disposal Plan

Proper disposal of Cc-401 and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol

Waste TypeDisposal Procedure
Unused Cc-401 Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not empty into drains or waterways.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, gown) Remove carefully to avoid cross-contamination and dispose of in a designated hazardous waste container.
Liquid Waste (e.g., solutions containing Cc-401) Collect in a clearly labeled, sealed hazardous waste container.

Hazard Identification and First Aid

Cc-401 is classified with several hazards that necessitate careful handling and preparedness for emergency situations.

Hazard Summary and First Aid Measures for TCC-401 Resin

Hazard StatementPictogramPrecautionary StatementsFirst Aid Measures
Causes skin irritation.[4]GHS07Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves.[4]Skin Contact: Immediately remove any clothing soiled by the product. Rinse skin with water.[4]
Causes serious eye irritation.[4]GHS07Wear eye protection. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]Eye Contact: Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor.[4]
May cause an allergic skin reaction.[4]GHS07Avoid breathing dust/fume/gas/mist/vapors/spray.[4]Skin Contact: If skin irritation or rash occurs: Get medical advice/attention.[4]
Suspected of causing cancer.[4]GHS08Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[5]If exposed or concerned: Get medical advice/attention.[4]
Toxic to aquatic life with long lasting effects.[4]GHS09Avoid release to the environment.[4]Collect spillage.

Note: The hazard information is based on the Safety Data Sheet for TCC-401 Resin, which may have a similar core structure to the research-grade Cc-401 but could differ in formulation and associated hazards.

Logical Flow for Personal Protective Equipment Selection

start Handling Cc-401 hazard_assessment Assess Hazards: - Skin/Eye Irritant - Potential Carcinogen - Inhalation Risk start->hazard_assessment ppe_selection Select Appropriate PPE hazard_assessment->ppe_selection eye_protection Eye Protection: Chemical Splash Goggles + Face Shield ppe_selection->eye_protection hand_protection Hand Protection: Chemical-Resistant Gloves ppe_selection->hand_protection body_protection Body Protection: Long-Sleeved Gown ppe_selection->body_protection respiratory_protection Respiratory Protection: Respirator (if needed) ppe_selection->respiratory_protection foot_protection Foot Protection: Shoe Covers ppe_selection->foot_protection safe_handling Proceed with Safe Handling eye_protection->safe_handling hand_protection->safe_handling body_protection->safe_handling respiratory_protection->safe_handling foot_protection->safe_handling

Caption: A decision-making diagram for selecting the appropriate PPE when handling Cc-401.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.